molecular formula C12H19N B3118072 Butyl(2-phenylethyl)amine CAS No. 23068-45-3

Butyl(2-phenylethyl)amine

Cat. No.: B3118072
CAS No.: 23068-45-3
M. Wt: 177.29 g/mol
InChI Key: WDMJWWMDMSQIGM-UHFFFAOYSA-N
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Description

Butyl(2-phenylethyl)amine, with the molecular formula C12H19N and a molecular weight of 177.29 g/mol , is a chemical compound of interest in scientific research and development. It features a molecular structure combining phenethylamine and butylamine motifs, making it a valuable intermediate in organic synthesis and medicinal chemistry . Compounds based on the 2-phenethylamine scaffold are extensively investigated for their interactions with various biological targets, including G-protein-coupled receptors (GPCRs) such as adrenoceptors, dopamine receptors, and trace amine-associated receptors (TAARs) . Researchers utilize this amine and its derivatives as key precursors in synthetic methodologies, including the Pictet-Spengler reaction, for constructing complex nitrogen-containing heterocycles like tetrahydroisoquinolines, which are core structures in many natural products and bioactive molecules . As a flexible alicyclic amine, this compound serves as a versatile building block for discovering new bioactive molecules and screening compounds, contributing to the expansion of therapeutic chemical space . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMJWWMDMSQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Butyl(2-phenylethyl)amine chemical structure and properties

Technical Guide: -Butyl-2-phenylethylamine[1]

Executive Summary


1



1

This guide details the molecule's chemical identity, validated synthetic protocols via reductive amination, and its utility as a Structure-Activity Relationship (SAR) probe in monoaminergic receptor research. It serves as a critical reference for medicinal chemists utilizing this scaffold to interrogate the steric limits of the orthosteric binding pockets in TAAR1 and 5-HT receptors.[1]

Part 1: Chemical Identity & Physicochemical Profile

The molecule consists of a flexible butyl chain attached to the nitrogen atom of the 2-phenylethylamine core.[1] This lipophilic modification significantly alters the LogP and blood-brain barrier (BBB) permeability compared to the parent compound.[1]

Datasheet: -Butyl-2-phenylethylamine[1][2]
PropertyValueNote
IUPAC Name

-butyl-2-phenylethan-1-amine
CAS Number 23068-45-3Free base
Molecular Formula

Molecular Weight 177.29 g/mol
Physical State Colorless to pale yellow oilOxidizes upon air exposure
Boiling Point ~245–250 °C (Predicted)Higher than PEA (197 °C) due to MW
Solubility Soluble in DCM, MeOH, Et2O; Insoluble in waterForms water-soluble HCl salts
pKa ~10.0Typical for secondary alkyl amines
LogP ~3.4Highly lipophilic

Part 2: Synthetic Routes & Process Chemistry[1][9][10]

The most robust method for synthesizing

Reductive Amination1
Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

This protocol utilizes sodium triacetoxyborohydride (

Reaction Scheme:

Reagents & Stoichiometry
  • 2-Phenylethylamine (PEA): 1.0 equiv (e.g., 12.1 g, 100 mmol)

  • Butyraldehyde (Butanal): 1.05 equiv (e.g., 7.57 g, 105 mmol)

  • Sodium Triacetoxyborohydride (STAB): 1.4 equiv (e.g., 29.7 g)

  • Acetic Acid (AcOH): 1.0 equiv (Promotes imine formation)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M concentration]

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (1.0 equiv) in DCM.

  • Aldehyde Addition: Add butyraldehyde (1.05 equiv) dropwise at room temperature.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv). Stir for 30 minutes to allow the imine (Schiff base) to form. Note: The solution may warm slightly.[1][2]

  • Reduction: Cool the mixture to 0°C in an ice bath. Add

    
     (1.4 equiv) portion-wise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM; stain with Ninhydrin).

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1%

    
    ).
    
Mechanism of Action (Visualization)[9]

The following diagram illustrates the stepwise mechanism of the reductive amination, highlighting the critical iminium ion intermediate.

ReductiveAminationStartReagents:Phenethylamine +ButyraldehydeImineIntermediate:Iminium IonStart->Imine- H2O(AcOH cat.)ReductionReduction Step:Hydride Transfer(from STAB)Imine->ReductionProtonationProductProduct:N-Butyl-2-phenylethylamineReduction->ProductIrreversible

Figure 1: Reaction pathway for the synthesis of N-butyl-2-phenylethylamine via reductive amination.

Part 3: Pharmacological Context & SAR Utility

Trace Amine-Associated Receptor 1 (TAAR1)5-HT2A1
The "Lipophilic Tail" Effect

In the phenethylamine scaffold, nitrogen substitution dictates selectivity:

  • Primary Amine (PEA): High affinity for TAAR1; rapid metabolism by MAO-B.[1]

  • 
    -Methyl (NMPEA):  Balanced affinity; slightly increased metabolic stability.[1]
    
  • 
    -Butyl (Target): 
    
    • TAAR1: Reduced potency compared to PEA. The butyl chain is often too bulky for the tight orthosteric binding pocket of TAAR1, which evolved to recognize small endogenous amines.

    • 5-HT2A: Unlike the

      
      -benzyl analogs (NBOMes), which lock into the receptor via pi-stacking interactions with Phe339/Phe340, the 
      
      
      -butyl chain lacks the aromatic moiety required for high-affinity agonism.[1] Therefore,
      
      
      -butyl-PEA often acts as a low-efficacy partial agonist or antagonist control.[1]
Metabolic Stability (MAO Interaction)

Monoamine Oxidase B (MAO-B) typically deaminates primary phenethylamines.[1] Secondary amines with short chains (

1

1
SAR Decision Logic

SAR_Logiccluster_modsN-Substitution ModificationsPEAScaffold: PhenethylamineN_MeN-Methyl(Small Alkyl)PEA->N_MeN_BnN-Benzyl(Aromatic/Bulky)PEA->N_BnN_BuN-Butyl(Aliphatic/Flexible)PEA->N_BuEffect_MeMAO SubstrateTAAR1 AgonistN_Me->Effect_MeEffect_Bn5-HT2A Superagonist(NBOMe Class)N_Bn->Effect_BnEffect_BuSAR Probe / Negative ControlReduced 5-HT2A AffinityIncreased LipophilicityN_Bu->Effect_Bu

Figure 2: Structure-Activity Relationship (SAR) comparison of N-substituted phenethylamines.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.15–7.35 (m, 5H, Ar-H)[1]
      
    • 
       2.85–2.95 (m, 4H, Ar-CH2-CH2-N)[1]
      
    • 
       2.65 (t, 2H, N-CH2-Pr)[1]
      
    • 
       1.45 (m, 2H, N-CH2-CH2 -Et)[1]
      
    • 
       1.35 (m, 2H, CH2-CH2 -Me)[1]
      
    • 
       0.92 (t, 3H, CH3)
      
    • Note: A broad singlet ~1.5 ppm indicates the NH proton (exchangeable).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 178.16

Part 5: Handling & Safety[1][6][12]

Hazard Classification:

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3][4]

Safety Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for amines), safety goggles, and lab coat.

  • Storage: Store under inert gas (Argon or Nitrogen) to prevent oxidation and carbonate formation (reaction with atmospheric

    
    ). Keep refrigerated (2–8 °C).
    
  • Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material.

References

  • National Institute of Standards and Technology (NIST). N-butyl(2-phenylethyl)amine - Mass Spectrum and Identity.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry. (Standard protocol reference for the described synthesis). Available at: [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][6] Current Topics in Behavioral Neurosciences. (Contextualizes the SAR of N-substituted phenethylamines). Available at: [Link]

  • Sotelo, E., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine Derivatives. Biomolecules & Therapeutics. (Discusses the impact of N-substitution on receptor affinity). Available at: [Link]

An In-Depth Technical Guide to N-butylphenethylamine: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylphenethylamine (NBPEA) is a secondary amine belonging to the broad class of substituted phenethylamines, a group of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, analytical characterization, and potential pharmacological context of N-butylphenethylamine. The document is structured to provide both foundational knowledge and practical, field-proven insights for professionals in drug discovery and development. We will delve into the causal relationships behind synthetic strategies, detail self-validating analytical protocols, and ground the discussion in authoritative scientific literature.

Core Chemical Identity

N-butylphenethylamine is structurally defined by a phenethylamine backbone with a butyl group attached to the terminal amine. This substitution significantly influences its physicochemical properties compared to the parent compound, phenethylamine.

PropertyValueSource
Chemical Formula C₁₂H₁₉N1]
Molecular Weight 177.29 g/mol 1]
IUPAC Name N-butyl-2-phenylethan-1-amine1]
CAS Registry Number 23068-45-31]

Synthesis of N-butylphenethylamine

The most direct and widely applicable method for the synthesis of N-butylphenethylamine is reductive amination . This "one-pot" reaction is highly valued in pharmaceutical chemistry for its efficiency and good yields in forming carbon-nitrogen bonds.

The Rationale of Reductive Amination

Reductive amination involves two key transformations occurring in a single reaction vessel:

  • Imine Formation: A primary amine (phenethylamine) reacts with an aldehyde (butyraldehyde) to form an unstable imine intermediate (a compound containing a carbon-nitrogen double bond). This is an equilibrium-driven condensation reaction.

  • Reduction: The imine is then immediately reduced in situ to a stable secondary amine by a selective reducing agent present in the reaction mixture.

The key advantage of this method is that it avoids the common problem of over-alkylation seen in direct Sₙ2 reactions between amines and alkyl halides. The imine intermediate is more susceptible to reduction than the starting aldehyde, and the resulting secondary amine is generally less reactive than the starting primary amine under these conditions, preventing the formation of tertiary amines.

Reductive_Amination Phenethylamine Phenethylamine (Primary Amine) Imine N-butylidenephenylethan-1-imine (Imine Intermediate) Phenethylamine->Imine + Butyraldehyde - H₂O Butyraldehyde Butyraldehyde (Aldehyde) NBPEA N-butylphenethylamine (Secondary Amine) Imine->NBPEA + [H] Reducer Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) Reducer->Imine Reduces

Caption: Reductive amination workflow for N-butylphenethylamine synthesis.

Experimental Protocol: Reductive Amination

This protocol is a robust, self-validating method for the synthesis of N-butylphenethylamine.

Materials:

  • Phenethylamine (1.0 eq)

  • Butyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Addition funnel (optional)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenethylamine (1.0 eq) and anhydrous dichloromethane (DCM). Stir the solution at room temperature.

  • Imine Formation: Add butyraldehyde (1.1 eq) to the stirred solution. The reaction mixture is typically stirred for 1-2 hours at room temperature to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not readily reduce the starting aldehyde. The reaction is typically stirred at room temperature overnight.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-butylphenethylamine.

  • Purification (Optional): The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation if a higher degree of purity is required.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-butylphenethylamine. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating the components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum of N-butylphenethylamine is expected to be dominated by α-cleavage, a characteristic fragmentation pathway for amines. The most significant fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stabilized iminium ion.

  • Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound, should be observable, though it may be of low intensity due to the lability of the molecule under EI conditions. The presence of a single nitrogen atom dictates an odd molecular weight, consistent with the "Nitrogen Rule".[2]

  • Base Peak: The most abundant fragment (base peak) is expected at m/z = 100 . This corresponds to the [C₆H₁₄N]⁺ iminium ion formed by the loss of the benzyl radical (C₇H₇•).

  • Other Key Fragments: A significant peak at m/z = 91 is expected, corresponding to the tropylium cation [C₇H₇]⁺, which is a common and stable fragment from compounds containing a benzyl group.

GCMS_Fragmentation NBPEA N-butylphenethylamine (M⁺ = 177) BasePeak Iminium Ion [m/z = 100] NBPEA->BasePeak α-cleavage Tropylium Tropylium Ion [m/z = 91] NBPEA->Tropylium β-cleavage Loss1 - C₇H₇• Loss2 - C₅H₁₂N•

Caption: Predicted major fragmentation pathways for N-butylphenethylamine in GC-MS.

Self-Validating GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized N-butylphenethylamine in a volatile organic solvent such as methanol or ethyl acetate (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be compared against the expected fragmentation pattern (M⁺ at 177, base peak at 100, and a significant fragment at 91).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the molecule.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons: A multiplet between δ 7.2-7.4 ppm (5H), corresponding to the monosubstituted phenyl ring.

  • Ethyl Chain Protons: Two triplets, each integrating to 2H, around δ 2.6-2.9 ppm, corresponding to the two -CH₂- groups of the phenethyl moiety.

  • Butyl Chain Protons:

    • A triplet around δ 2.5-2.7 ppm (2H) for the -N-CH₂- group.

    • A multiplet around δ 1.4-1.6 ppm (2H) for the -N-CH₂-CH₂- group.

    • A multiplet around δ 1.2-1.4 ppm (2H) for the -CH₂-CH₃ group.

    • A triplet around δ 0.9 ppm (3H) for the terminal -CH₃ group.

  • Amine Proton: A broad singlet (1H) for the -NH- proton, which may be difficult to observe or have a variable chemical shift.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Aromatic Carbons: Peaks between δ 126-140 ppm.

  • Ethyl Chain Carbons: Peaks around δ 51 ppm (-N-CH₂) and δ 36 ppm (-CH₂-Ph).

  • Butyl Chain Carbons: Peaks around δ 49 ppm (-N-CH₂-), δ 32 ppm (-N-CH₂-CH₂-), δ 20 ppm (-CH₂-CH₃), and δ 14 ppm (-CH₃).

Pharmacological Context and Potential Biological Activity

While specific pharmacological data for N-butylphenethylamine is not extensively published, its structural relationship to other N-alkylated phenethylamines allows for informed hypotheses regarding its potential biological targets. Phenethylamines are known to interact with monoamine neurotransmitter systems.[3]

Potential Molecular Targets:

  • Serotonin Receptors: N-alkylation of phenethylamines can modulate affinity and activity at serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂₋, 5-HT₂C).[4] While simple N-alkylation with small groups like methyl or ethyl often decreases activity, larger or more complex substituents can sometimes increase potency.[4]

  • Dopamine and Norepinephrine Transporters: As a phenethylamine derivative, NBPEA may exhibit activity as a releasing agent or reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is an endogenous agonist for TAAR1. N-alkylation can alter the affinity and efficacy at this receptor, which plays a crucial role in modulating monoaminergic neurotransmission.

The addition of the lipophilic butyl group would be expected to increase the molecule's ability to cross the blood-brain barrier compared to phenethylamine. Further research through in vitro receptor binding and functional assays is required to elucidate the specific pharmacological profile of N-butylphenethylamine.

Conclusion

N-butylphenethylamine is a readily synthesizable secondary amine with a clear chemical identity. The reductive amination of phenethylamine with butyraldehyde provides an efficient and high-yielding synthetic route. Its identity and purity can be unambiguously confirmed through standard analytical techniques such as GC-MS and NMR spectroscopy, with predictable fragmentation patterns and chemical shifts. While its specific pharmacological profile remains to be fully characterized, its structural similarity to other bioactive phenethylamines suggests potential interactions with serotonergic and dopaminergic systems. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to synthesize, characterize, and further investigate the biological activities of this compound.

References

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.[Link]

  • N-butyl(2-phenylethyl)amine. NIST Chemistry WebBook.[Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central.[Link]

  • Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. PubMed.[Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed.[Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed.[Link]

  • Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. MDPI.[Link]

  • alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. PubMed.[Link]

  • N-Alkylation of phenethylamine and tryptamine. The University of Bath's research portal.[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.[Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.[Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate.[Link]

  • (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. ResearchGate.[Link]

  • 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.[Link]

  • N-Methylphenethylamine | C9H13N | MD Topology | NMR | X-Ray. ATB.[Link]

  • 1-Phenethylamine | C8H11N | CID 7408. PubChem.[Link]

  • N-benzyl-1-phenylethylamine | C15H17N | CID 519427. PubChem.[Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem.[Link]

  • N-butyl-N-[(1R)-1-phenylethyl]butan-1-amine. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/N-butyl-N-(1R-1-phenylethyl_butan-1-amine]([Link]

  • 1-Butanamine, N,N-diethyl-. NIST Chemistry WebBook.[Link]

  • Benzene, n-butyl-. NIST Chemistry WebBook.[Link]

  • Benzeneethanamine, N,α,α-trimethyl-. NIST Chemistry WebBook.[Link]

  • Phenylethanolamine | C8H11NO | CID 1000. PubChem.[Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Digital Commons @ University of South Florida.[Link]

  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.[Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate.[Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Storage of N-butyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physicochemical Properties

The subject of this guide is N-butyl-2-phenylethanamine, a secondary amine characterized by a butyl group and a 2-phenylethyl group attached to a nitrogen atom. The definitive identification is provided by its Chemical Abstracts Service (CAS) number.

According to the National Institute of Standards and Technology (NIST) Chemistry WebBook, the compound is identified as:

  • IUPAC Name: N-butyl(2-phenylethyl)amine

  • CAS Number: 23068-45-3[1]

  • Molecular Formula: C₁₂H₁₉N[1]

  • Molecular Weight: 177.29 g/mol [1]

A dedicated PubChem CID for this specific CAS number was not found, indicating it may be a less common research chemical. Therefore, for the purpose of this safety guide, we will extrapolate hazard information from the well-characterized parent compound, 2-phenylethylamine (CAS: 64-04-0), a practice known as read-across in toxicology. This approach is scientifically justified as the primary hazards are associated with the phenethylamine moiety.

IdentifierValueSource
IUPAC Name N-butyl(2-phenylethyl)amineNIST[1]
CAS Number 23068-45-3NIST[1]
Molecular Formula C₁₂H₁₉NNIST[1]
Molecular Weight 177.29 g/mol NIST[1]
Parent Compound 2-Phenylethylamine (CAS: 64-04-0)N/A

Hazard Identification and GHS Classification (Extrapolated)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on the known hazards of 2-phenylethylamine, N-butyl-2-phenylethanamine should be treated as a hazardous substance. The phenethylamine class of compounds is known to be corrosive and toxic.[2]

The following GHS classification is extrapolated from 2-phenylethylamine safety data sheets.[3]

GHS ClassificationHazard StatementSignal WordGHS Pictogram
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedDanger💀
Skin Corrosion (Category 1B) H314: Causes severe skin burns and eye damageDangercorrosive
Serious Eye Damage (Category 1) H318: Causes serious eye damageDangercorrosive
Harmful to Aquatic Life H402: Harmful to aquatic life-(None)

Expert Analysis of Hazards: The primary danger of N-butyl-2-phenylethanamine stems from its corrosive nature. The amine functional group makes the compound alkaline, capable of causing severe chemical burns upon contact with skin and eyes.[4][5] Ingestion is also a significant risk, with phenethylamines being toxic and capable of producing systemic effects.[2] While the addition of a butyl group may slightly alter its physical properties (e.g., increase lipophilicity), it is not expected to mitigate the inherent corrosivity or toxicity of the phenethylamine core structure.

Protocols for Safe Handling and Use

Adherence to strict laboratory protocols is essential to minimize exposure and ensure the safety of all personnel. The following procedures are based on the established best practices for handling corrosive and toxic liquid amines.

The selection of appropriate PPE is the first line of defense. The rationale is to create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time for amines. Causality: Amines can degrade certain types of glove materials; therefore, selecting a glove with proven resistance is critical to prevent dermal absorption.

  • Eye/Face Protection: Use tightly sealed safety goggles and a full-face shield. Causality: The high risk of severe and irreversible eye damage from splashes of corrosive amines necessitates this dual layer of protection.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron and sleeves are required. Causality: To prevent skin contact which can lead to severe burns.[4] Contaminated clothing must be removed immediately.[5]

Engineering controls are designed to isolate the hazard from the operator.

  • Ventilation: All handling of N-butyl-2-phenylethanamine must be conducted inside a certified chemical fume hood. Causality: This prevents the inhalation of any vapors, which, like related amines, may cause respiratory irritation.[5]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the laboratory.

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be designated for corrosive materials.

  • Incompatible Materials: Keep away from strong oxidizing agents and acids. Causality: Amines can react violently with strong acids and oxidizing agents, creating a significant thermal or explosive hazard.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

A spill of N-butyl-2-phenylethanamine requires a systematic and cautious response to ensure personnel safety and environmental protection.

Workflow for Spill Response

SpillResponse cluster_0 Phase 1: Immediate Response cluster_1 Phase 2: Containment & Cleanup (Minor Spill) cluster_2 Phase 3: Emergency Action (Major Spill) Evacuate Evacuate Immediate Area & Alert Others Assess Assess Spill Size & Risk (Is it minor or major?) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) Assess->PPE Minor Spill Emergency Activate Emergency Alarm Contact EHS/Emergency Services Assess->Emergency Major Spill Contain Contain Spill (Use absorbent pads or sand) PPE->Contain Neutralize Neutralize with a weak acid (e.g., citric acid solution) Contain->Neutralize Cleanup Collect Residue (Into a sealed waste container) Neutralize->Cleanup Decontaminate Decontaminate Area (With soap and water) Cleanup->Decontaminate Isolate Isolate the Area (Close doors, restrict access) Emergency->Isolate

Caption: Workflow for responding to a chemical spill.

References

  • CPAchem Ltd. (2025). 2-Phenylethylamine Safety data sheet. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N-(2-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). N-butyl(2-phenylethyl)amine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). N-butyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

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A Technical Guide to N-Butyl and N-Methyl Phenethylamine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of N-Alkylation's Influence on Phenethylamine's Chemical and Pharmacological Profile

Introduction: The Significance of N-Alkylation in Phenethylamine Derivatives

The phenethylamine scaffold is a cornerstone in neuroscience and pharmacology, forming the basis for a vast array of endogenous neurotransmitters, hormones, and synthetic drugs.[1] The subtle modification of this core structure can dramatically alter a compound's pharmacological properties, including its receptor binding affinity, functional activity, and metabolic stability. One of the most fundamental modifications is N-alkylation, the addition of an alkyl group to the amine. This guide provides an in-depth technical comparison of two such analogs: N-methyl phenethylamine (NMPEA) and the less-characterized N-butyl phenethylamine.

While NMPEA is a naturally occurring trace amine and a known potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), the pharmacological profile of N-butyl phenethylamine is less defined in publicly available literature.[2] This guide aims to bridge this knowledge gap by synthesizing existing data on NMPEA and leveraging established structure-activity relationships (SAR) within the N-alkylated phenethylamine class to project the likely properties of its N-butyl counterpart. For researchers, scientists, and drug development professionals, understanding these differences is crucial for designing novel ligands with tailored pharmacological profiles.

This document will delve into the chemical properties, synthesis methodologies, and pharmacological actions of both compounds. It will further provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to explore this chemical space.

I. Chemical Properties and Synthesis

The fundamental difference between N-butyl and N-methyl phenethylamine lies in the size of the alkyl group attached to the nitrogen atom of the phenethylamine backbone. This seemingly minor structural change significantly impacts their physicochemical properties, which in turn influences their biological activity.

A. Molecular Structures
  • N-Methyl Phenethylamine (NMPEA): Possesses a methyl (-CH₃) group on the nitrogen atom.

  • N-Butyl Phenethylamine: Features a butyl (-C₄H₉) group on the nitrogen atom.

PropertyN-Methyl Phenethylamine (NMPEA)N-Butyl Phenethylamine (Predicted)
Molecular Formula C₉H₁₃NC₁₂H₁₉N
Molecular Weight 135.21 g/mol 177.29 g/mol
Boiling Point 203 °CHigher than NMPEA
Lipophilicity (LogP) LowerHigher

Table 1: Comparative Physicochemical Properties. The addition of the larger, more lipophilic butyl group is expected to increase the molecular weight, boiling point, and lipophilicity of N-butyl phenethylamine compared to NMPEA.

B. Synthesis of N-Alkyl Phenethylamines

The most common and versatile method for synthesizing N-alkylated phenethylamines is reductive amination .[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate from phenethylamine and an appropriate aldehyde (formaldehyde for methylation, butyraldehyde for butylation), followed by its reduction to the corresponding secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction phenethylamine Phenethylamine imine Imine Intermediate phenethylamine->imine Reaction aldehyde Aldehyde (e.g., Formaldehyde or Butyraldehyde) aldehyde->imine final_product N-Alkyl Phenethylamine imine->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) reducing_agent->final_product

Figure 1: General workflow for the synthesis of N-alkyl phenethylamines via reductive amination.

This protocol is adapted from established methods for the monomethylation of primary amines.[2]

Materials:

  • Phenethylamine

  • Benzaldehyde

  • Toluene

  • Methyl tosylate or Dimethyl sulfate (Caution: Highly toxic)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine phenethylamine (1.0 eq) and toluene. Add benzaldehyde (1.05 eq). Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. The reaction is complete when no more water is collected.

  • Methylation: Cool the reaction mixture. Add the methylating agent (methyl tosylate or dimethyl sulfate, 1.05 eq) and continue to heat the mixture under reflux. The reaction progress can be monitored by TLC.

  • Hydrolysis: After the methylation is complete, cool the reaction mixture and add aqueous HCl. Heat the mixture to hydrolyze the iminium salt.

  • Work-up: Separate the aqueous and organic layers. Wash the aqueous layer with DCM to remove benzaldehyde and other non-polar impurities. Make the aqueous layer basic with a concentrated solution of NaOH or KOH.

  • Extraction and Purification: Extract the product into DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude N-methyl phenethylamine. The product can be further purified by distillation.

Note on the Synthesis of N-Butyl Phenethylamine: The same protocol can be adapted for the synthesis of N-butyl phenethylamine by substituting butyraldehyde for benzaldehyde in the imine formation step and using an appropriate butylating agent (e.g., butyl bromide, butyl tosylate) in the alkylation step. Alternatively, direct reductive amination with butyraldehyde and a reducing agent like sodium borohydride is a more direct approach.[5]

II. Pharmacological Profile: A Comparative Analysis

The pharmacological actions of phenethylamines are primarily mediated through their interactions with monoamine neurotransmitter systems. N-alkylation significantly influences these interactions.

A. Mechanism of Action: The Role of TAAR1 and Monoamine Transporters

Phenethylamines generally exert their effects as central nervous system stimulants by modulating the release and reuptake of dopamine, norepinephrine, and serotonin.[6][7]

  • N-Methyl Phenethylamine (NMPEA): NMPEA is a potent agonist of the human Trace Amine-Associated Receptor 1 (hTAAR1).[2] TAAR1 is a G-protein coupled receptor that modulates the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8] Activation of TAAR1 can lead to the non-vesicular release of these monoamines.

G NMPEA N-Methyl Phenethylamine TAAR1 TAAR1 NMPEA->TAAR1 Agonist Binding G_protein G-Protein TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation Transporter Monoamine Transporter (DAT, NET, SERT) PKA->Transporter Phosphorylation Release Monoamine Release Transporter->Release Efflux

Figure 2: Simplified signaling pathway of NMPEA at TAAR1.

  • N-Butyl Phenethylamine (Predicted): Based on SAR studies of N-alkylated phenethylamines, increasing the alkyl chain length beyond a methyl or ethyl group often leads to a decrease in potency at TAAR1.[9] Therefore, it is predicted that N-butyl phenethylamine will be a less potent TAAR1 agonist compared to NMPEA. The larger butyl group may also introduce steric hindrance, potentially altering its interaction with monoamine transporters, possibly shifting its profile towards a reuptake inhibitor rather than a releasing agent.

B. Receptor and Transporter Binding Affinities
TargetN-Methyl Phenethylamine (NMPEA)N-Butyl Phenethylamine (Predicted)Rationale/Reference
TAAR1 Potent AgonistWeaker AgonistIncreased N-alkyl chain length generally decreases TAAR1 potency.
DAT Substrate/ReleaserLikely weaker substrate or inhibitorSteric bulk from the butyl group may hinder transporter interaction.
NET Substrate/ReleaserLikely weaker substrate or inhibitorSimilar to DAT, steric hindrance is a factor.
SERT Weaker Substrate/ReleaserLikely very weak interactionPhenethylamines generally have lower affinity for SERT.[10]
5-HT₂A Receptor Low AffinityLow AffinitySimple N-alkylation typically reduces affinity at 5-HT₂A receptors.[5]

Table 2: Predicted Comparative Receptor and Transporter Affinities.

C. Metabolism and Pharmacokinetics

The metabolic fate of phenethylamines is a critical determinant of their duration of action and overall pharmacological profile.

  • N-Methyl Phenethylamine (NMPEA): NMPEA is primarily metabolized by monoamine oxidase B (MAO-B).[2] This rapid metabolism contributes to its relatively short duration of action.

  • N-Butyl Phenethylamine (Predicted): The larger N-butyl group is expected to confer a degree of steric shielding to the amine, potentially reducing its susceptibility to metabolism by MAO-B. This could result in a longer half-life and a more prolonged duration of action compared to NMPEA. Metabolism may shift towards other pathways, such as cytochrome P450-mediated oxidation of the butyl chain.

III. Experimental Protocols for Evaluation

To empirically validate the predicted properties of N-butyl phenethylamine and directly compare it to NMPEA, a series of in vitro and in vivo assays are necessary.

A. In Vitro Assays

This assay determines the functional potency and efficacy of a compound as a TAAR1 agonist. A common method involves using a cell line stably expressing hTAAR1 and measuring the production of a second messenger, such as cyclic AMP (cAMP), upon compound stimulation.

Protocol Outline:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing hTAAR1 in appropriate culture conditions.

  • Assay Preparation: Seed the cells into a multi-well plate and allow them to adhere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (NMPEA and N-butyl phenethylamine) and a reference agonist. Add the compounds to the cells.

  • cAMP Measurement: After an incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for each compound.

This assay assesses the ability of a compound to inhibit the reuptake of monoamines by their respective transporters.

Protocol Outline:

  • Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.

  • Assay Setup: Seed the cells in a multi-well plate.

  • Inhibition: Pre-incubate the cells with various concentrations of the test compounds.

  • Radioligand Uptake: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT) and incubate for a short period.

  • Termination and Measurement: Stop the uptake by washing with ice-cold buffer and lyse the cells. Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC₅₀ value.

B. In Vivo Assay: Locomotor Activity in Rodents

Locomotor activity is a widely used behavioral measure to assess the stimulant or depressant effects of a compound in vivo.[11][12]

Protocol Outline:

  • Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the testing environment and handling procedures.

  • Habituation: Place the animals in the locomotor activity chambers and allow them to habituate for a set period.

  • Drug Administration: Administer the test compounds (NMPEA, N-butyl phenethylamine, or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals back into the locomotor activity chambers and record their activity (e.g., distance traveled, beam breaks) for a defined period.

  • Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of each compound on spontaneous activity.

IV. Conclusion and Future Directions

The comparison between N-butyl and N-methyl phenethylamine highlights the profound impact of N-alkylation on the pharmacological profile of the phenethylamine scaffold. While NMPEA is a well-characterized TAAR1 agonist with stimulant properties, the available data, combined with established structure-activity relationships, suggests that N-butyl phenethylamine is likely to be a less potent TAAR1 agonist with a potentially longer duration of action due to altered metabolism. Its interaction with monoamine transporters may also differ, possibly favoring reuptake inhibition over release.

For researchers in drug discovery, the N-butyl analog represents an intriguing, underexplored molecule. The experimental protocols provided in this guide offer a clear path for its synthesis and comprehensive pharmacological characterization. Such studies are essential to confirm the predicted properties and to fully understand the therapeutic potential of this and other N-alkylated phenethylamine derivatives. Future research should focus on obtaining direct experimental data for N-butyl phenethylamine to validate the hypotheses presented here and to further elucidate the nuanced effects of N-alkylation on this important class of psychoactive compounds.

V. References

  • Biomolecules & Therapeutics. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. KoreaScience. Retrieved from [Link]

  • Blue Ridge Poison Center | University of Virginia Health. (2024, October). Phenethylamines. Retrieved from [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • EPub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • Experimental Neurobiology. (2010). Repeated Exposure to β-phenylethylamine Produces Locomotor Sensitization to Amphetamine, but Not Vice Versa, in the Rat. Retrieved from [Link]

  • Frontiers. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Retrieved from [Link]

  • Grokipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • MDPI. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1982). Effects of phenylethylamine on rat locomotor behavior and avoidance learning. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (1976). Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PLOS ONE. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • ResearchGate. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Retrieved from [Link]

  • Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2016). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 7, 22. [Link]

  • The Vespiary. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Retrieved from [Link]

  • UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylisobutylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link]

  • Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1 (TAAR1) signaling in activated lymphocytes. Journal of Neuroimmunology, 198(1-2), 101–106. [Link]

  • Zhang, Y., & Li, J. (2022). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS One, 17(8), e0272541. [Link]

  • Zwart, R., Gremmen, J., Wierenga, P., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 23(14), 7889. [Link]

  • Belda, L., Díez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 705. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology, 70(6), 1956-1964. [Link]

  • Gainetdinov, R. R., Hoener, M. C., & Berry, M. D. (2018). Trace amine-associated receptor 1 and its ligands: a new chapter in the story of trace amines. Journal of Neurochemistry, 145(5), 385-394. [Link]

  • Wainscott, D. B., Little, S. P., Yin, T., Tu, Y., Palkowitz, A. D., Gackenheimer, S. L., ... & Nelson, D. L. (2007). Structure-activity correlations for β-phenethylamines at human trace amine receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(2), 913-924. [Link]

  • Wikipedia contributors. (2024, January 19). N-Methylphenethylamine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

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Methodological & Application

Application Note: Reductive Amination of Phenylacetaldehyde with Butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of N-butyl-2-phenylethanamine via the reductive amination of phenylacetaldehyde with butylamine . This protocol addresses the specific challenges associated with phenylacetaldehyde, a highly reactive and unstable substrate prone to self-polymerization. Two distinct methodologies are provided: a One-Pot Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) for high selectivity, and a Two-Step Protocol using Sodium Borohydride (NaBH


) for cost-efficiency. The guide includes mechanistic insights, critical stability handling, and validated purification workflows.

Chemical Strategy & Mechanistic Insight

The Challenge: Phenylacetaldehyde Instability

Phenylacetaldehyde is notoriously unstable. Unlike benzaldehyde, it possesses


-protons, making it susceptible to:
  • Self-Aldol Condensation: Catalyzed by bases (including the amine reactant).

  • Polymerization: Formation of trimers or polymers upon storage.

  • Oxidation: Rapid conversion to phenylacetic acid in air.

Critical Directive: Phenylacetaldehyde must be freshly distilled or checked for purity via NMR/TLC prior to use. If significant polymerization is observed, the material must be repurified.

Selection of Reducing Agent[1]
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice.[1] It is mild and selective, reducing the in situ formed iminium ion much faster than the aldehyde itself.[2] This minimizes the reduction of the starting aldehyde to phenylethanol.

  • Sodium Borohydride (NaBHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  A stronger reductant. It reduces aldehydes and imines at comparable rates. Therefore, it requires a two-step procedure where the imine is fully formed before the reductant is added.[1]
    
Reaction Mechanism

The reaction proceeds through the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). Under the slightly acidic conditions of the STAB protocol (often with Acetic Acid), the imine is protonated to an iminium ion, which is then irreversibly reduced by the hydride source.

ReactionMechanism Start Phenylacetaldehyde + Butylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion (Activated) Imine->Iminium + H+ (Acid Catalysis) Product N-butyl-2-phenylethanamine (Secondary Amine) Iminium->Product + H- (Hydride Transfer from STAB)

Figure 1: Mechanistic pathway of reductive amination via iminium ion reduction.

Experimental Protocols

Method A: One-Pot STAB Protocol (Recommended)

Advantages: High yield, minimizes side reactions, operational simplicity. Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Reagents Table
ReagentMW ( g/mol )Equiv.[1][3][4]Amount (Example)Role
Phenylacetaldehyde 120.151.01.20 g (10 mmol)Electrophile
Butylamine 73.141.10.80 g (11 mmol)Nucleophile
STAB 211.941.42.97 g (14 mmol)Reductant
Acetic Acid (AcOH) 60.051.00.60 g (10 mmol)Catalyst
DCE (Solvent) --30-40 mLSolvent
Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Butylamine (1.1 equiv) in DCE (0.2 M concentration relative to aldehyde).

  • Aldehyde Addition: Add Phenylacetaldehyde (1.0 equiv) to the amine solution.

    • Note: If the aldehyde is old, distill it first. Add it slowly to prevent immediate exotherm-driven polymerization.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv). Stir for 10–15 minutes at room temperature.

    • Observation: The solution may warm slightly and turn cloudy or change color as the imine/hemiaminal forms.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

    • Caution: Gas evolution (hydrogen) is possible but usually minimal with STAB compared to NaBH

      
      .
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3–16 hours. Monitor by TLC (silica, 5% MeOH in DCM) or LC-MS.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
Method B: Two-Step NaBH Protocol (Alternative)

Advantages: Lower reagent cost. Disadvantages: Requires strict timing to ensure imine formation; NaBHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 is not selective for imines over aldehydes.
Solvent:  Methanol (MeOH).[1][3][5]
Step-by-Step Procedure
  • Imine Formation: Dissolve Phenylacetaldehyde (1.0 equiv) and Butylamine (1.1 equiv) in anhydrous Methanol. Add a drying agent (anhydrous MgSO

    
     or molecular sieves) to the flask to drive the equilibrium toward the imine.
    
  • Incubation: Stir at room temperature for 2–4 hours.

    • Critical: Ensure complete consumption of aldehyde before proceeding to prevent reduction to phenylethanol.

  • Filtration (Optional): If using molecular sieves/MgSO

    
    , filter the solution quickly under inert atmosphere.
    
  • Reduction: Cool the methanolic imine solution to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 equiv) portion-wise.
    
    • Caution: Vigorous gas evolution (

      
      ) will occur.
      
  • Completion: Stir for 1 hour at 0°C, then warm to room temperature for 1 hour.

Purification & Workup Workflow

The following workup utilizes an Acid-Base Extraction strategy to isolate the pure secondary amine from non-basic impurities (like phenylethanol).

WorkupFlow RxnMix Crude Reaction Mixture Quench Quench with sat. NaHCO3 RxnMix->Quench Extract1 Extract with DCM (x3) Quench->Extract1 OrgLayer1 Combined Organic Layers (Contains Amine + Neutral Impurities) Extract1->OrgLayer1 AcidWash Wash with 1M HCl OrgLayer1->AcidWash Separation Phase Separation AcidWash->Separation AqLayer Aqueous Acidic Layer (Contains Product Salt) Separation->AqLayer Product in Water OrgWaste Organic Layer (Discard Neutral Impurities) Separation->OrgWaste Impurities in DCM Basify Basify Aqueous Layer (pH > 12) with NaOH AqLayer->Basify Extract2 Extract with DCM/EtOAc Basify->Extract2 DryConc Dry (Na2SO4) & Concentrate Extract2->DryConc FinalProd Pure N-butyl-2-phenylethanamine DryConc->FinalProd

Figure 2: Acid-Base extraction workflow for purification of secondary amines.

Detailed Workup Steps
  • Extraction: Extract the quenched reaction mixture with DCM (

    
    ).
    
  • Acid Wash (Purification): Wash the combined organic layers with 1M HCl (

    
    ).
    
    • Chemistry: The amine product forms a water-soluble hydrochloride salt. Neutral impurities (unreacted aldehyde, alcohol side-product) remain in the DCM.

  • Discard Organic: Keep the aqueous acidic layer; discard the organic layer (verify by TLC first).

  • Basification: Cool the aqueous layer and slowly add 3M or 6M NaOH until pH > 12. The solution will become cloudy as the free amine separates.

  • Final Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate (

    
    ).
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Data Analysis & Expected Properties[4][6][7][8]

PropertyValue / Description
Product Name N-butyl-2-phenylethanamine
Molecular Formula

Molecular Weight 177.29 g/mol
Appearance Colorless to pale yellow oil

H NMR (CDCl

)

7.15-7.35 (m, 5H, Ar-H), 2.8-2.9 (m, 4H,

), 2.6 (t, 2H,

), 1.45 (m, 2H), 1.35 (m, 2H), 0.9 (t, 3H).[6] Note: Amine NH proton is broad/variable.
MS (ESI) [M+H]

= 178.16

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of Phenylacetaldehyde.Distill aldehyde immediately before use. Keep reaction dilute.
Significant Alcohol Byproduct Direct reduction of aldehyde (Method B).Ensure complete imine formation before adding NaBHngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

. Switch to Method A (STAB).
Tertiary Amine Formation Reaction of product with excess aldehyde.[7]Ensure Amine is in slight excess (1.1–1.2 eq).[4] Do not use excess aldehyde.[2]
Incomplete Reaction Steric hindrance or wet solvent.Use dry solvents.[2] Add molecular sieves. Increase reaction time.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1][3][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride [NaBH(OAc)3].[1][7] Retrieved October 26, 2023. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. Retrieved October 26, 2023. [Link]

Sources

Application Note: Precision Synthesis of Secondary Amines from Phenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phenethylamine (PEA) serves as a critical pharmacophore in neuropsychiatric drug discovery, forming the backbone of numerous catecholamines, trace amines, and psychotropic agents.[1] The conversion of PEA (a primary amine) to a specific secondary amine is a pivotal transformation. However, this process is frequently plagued by over-alkylation (formation of tertiary amines) or chemoselectivity issues (reduction of other functional groups).[1]

This guide details three distinct protocols to achieve high-fidelity mono-N-alkylation or N-arylation of phenethylamine. We prioritize Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the industry "Gold Standard" due to its mildness and selectivity, while providing robust alternatives for specific structural requirements.[1][2]

Decision Matrix: Method Selection
Target "R" GroupRecommended MethodKey ReagentsPrimary Challenge
Alkyl / Benzyl Method A: Reductive Amination Aldehyde + STABSteric hindrance of ketone partners
Simple Alkyl (Ethyl/Propyl) Method B: Acylation-Reduction Acid Chloride + LAHHarsh reducing conditions (

)
Aryl (Phenyl/Heteroaryl) Method C: Buchwald-Hartwig Aryl Halide + Pd Cat.[1]Catalyst cost & O2 sensitivity

Method A: Reductive Amination (The STAB Protocol)[2]

Mechanistic Insight

Direct alkylation of phenethylamine with alkyl halides (


) follows 

kinetics where the product (secondary amine) is often more nucleophilic than the starting material, leading to uncontrollable over-alkylation (quaternary ammonium salts).[1]

Reductive Amination circumvents this by reacting PEA with an aldehyde/ketone to form an imine intermediate.[1] We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor.[1][2] Unlike Sodium Borohydride (


), STAB is less basic and does not reduce aldehydes/ketones appreciably under these conditions.[1] It selectively reduces the protonated iminium ion, ensuring "one-pot" efficiency.[1]
Workflow Diagram

ReductiveAmination Start Phenethylamine (Primary Amine) Inter Hemiaminal Start->Inter + Carbonyl Reagent Aldehyde/Ketone (1.1 - 1.2 eq) Reagent->Inter Imine Iminium Ion (Transient) Inter->Imine - H2O (Acid Cat.) Product Secondary Amine (Target) Imine->Product + Hydride (H-) Reductant STAB (NaBH(OAc)3) Reductant->Product Selective Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[1] The reagent selectively reduces the iminium species.[3]

Experimental Protocol

Scale: 10 mmol Phenethylamine basis.

  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar.

    • Ensure glassware is dry; flush with Nitrogen (

      
      ).[1]
      
  • Imine Formation:

    • Add Phenethylamine (1.21 g, 10 mmol) and 1,2-Dichloroethane (DCE) (30 mL).

    • Add the Aldehyde/Ketone (10-12 mmol, 1.0–1.2 eq).[1]

    • Critical Step: If using a ketone, add Acetic Acid (AcOH, 10-20 mmol) to catalyze imine formation.[1] For reactive aldehydes, this is optional but recommended.[1]

    • Stir at Room Temperature (RT) for 30 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) in one portion.

    • Note: Slight gas evolution (

      
      ) may occur; ensure venting.[1]
      
    • Stir at RT for 2–16 hours. Monitor by TLC (Visualize with Ninhydrin) or LC-MS.[1]

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (30 mL). Stir for 15 mins until effervescence ceases.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      

Method B: Acylation-Reduction (The "Clean" Alternative)

Mechanistic Insight

When the target "R" group is a simple alkyl chain (e.g., Ethyl, Propyl) or when reductive amination yields poor results due to steric bulk, the Acylation-Reduction sequence is preferred.[1]

  • Acylation: Converts PEA to an amide.[1][4] This completely shuts down the nucleophilicity of the nitrogen, preventing over-alkylation.

  • Reduction: The amide carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (

    
    ).[1]
    
Workflow Diagram

AcylationReduction PEA Phenethylamine Amide Intermediate Amide (Stable, Neutral) PEA->Amide + Base (TEA) Acyl Acyl Chloride (R-COCl) Acyl->Amide Final N-Alkyl Phenethylamine Amide->Final Reduction LAH LiAlH4 / THF (Reflux) LAH->Final

Figure 2: Two-step Acylation-Reduction pathway preventing poly-alkylation.

Experimental Protocol

Scale: 10 mmol Phenethylamine basis.

Step 1: Amide Formation [1]

  • Dissolve Phenethylamine (10 mmol) and Triethylamine (1.5 eq) in anhydrous DCM (20 mL) at

    
    .
    
  • Dropwise add Acyl Chloride (1.1 eq) (e.g., Acetyl Chloride for N-ethyl product).[1]

  • Warm to RT and stir for 2 hours.

  • Wash with 1M HCl (to remove unreacted amine) and sat.

    
    . Dry and concentrate.
    

Step 2: Amide Reduction

  • Suspend

    
      (20 mmol, 2.0 eq) in anhydrous THF (30 mL) under Argon.
    
  • Dissolve the Amide (from Step 1) in THF (10 mL) and add dropwise to the LAH suspension.

    • Safety: Exothermic! Maintain gentle reflux or cool if necessary.[1]

  • Reflux for 4–12 hours.

  • Fieser Workup (Critical for Safety):

    • Cool to

      
      .
      
    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      = grams of LAH used.
    • Filter the granular white precipitate. Concentrate the filtrate to obtain the secondary amine.

Purification Strategy: Acid-Base Extraction[1][5][6]

Isolating the secondary amine from neutral impurities (unreacted aldehyde/ketone) is best achieved via chemical extraction.[1]

  • Dissolution: Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).

  • Acid Wash: Extract with 1M HCl (

    
    ).
    
    • Result: The Amine becomes a water-soluble salt (

      
      ).[1][5] Neutral impurities stay in the organic layer.
      
  • Separation: Discard the organic layer (contains non-basic impurities).[1]

  • Basification: Treat the aqueous layer with 6M NaOH until pH > 12.

    • Result: The Amine returns to its free-base form (oil/precipitate).[1]

  • Final Extraction: Extract the basic aqueous layer with DCM (

    
    ), dry (
    
    
    
    ), and concentrate.

Comparative Analysis of Reagents

ReagentReactivityToxicityStabilityBest Use Case

(STAB)
MildLowMoisture SensitiveGeneral Purpose. Aldehydes & Ketones.[1]

MildHigh (Cyanide) pH DependentLegacy method; use only if STAB fails.[1]

StrongLowUnstable in AcidRequires 2-step (Imine isolation first).[1]

Very StrongLow (Pyrophoric)Reacts violently w/

Reducing Amides (Method B).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6][7][9]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Sources

Catalytic hydrogenation methods for N-butylphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of N-butyl-2-phenylethylamine (CAS: 4178-95-4) utilizing heterogeneous catalytic hydrogenation. While direct alkylation of phenethylamine with butyl halides often results in uncontrolled poly-alkylation (quaternary ammonium salt formation), reductive amination via catalytic hydrogenation offers superior selectivity for the secondary amine.

This guide focuses on two methodologies:

  • Batch Hydrogenation: The industry standard for gram-to-kilogram scale synthesis.

  • Continuous Flow Hydrogenation: A high-throughput, intensified process for scalable manufacturing.

Reaction Chemistry & Mechanism

The synthesis proceeds via the Reductive Amination of 2-phenylethylamine with butyraldehyde (butanal). The reaction is governed by two distinct mechanistic stages:

  • Condensation (Equilibrium Controlled): The nucleophilic attack of phenethylamine on the carbonyl carbon of butyraldehyde releases water to form the Imine (Schiff Base) intermediate.

  • Hydrogenation (Kinetically Controlled): The imine is adsorbed onto the catalyst surface (Pd/C) and reduced by active hydride species to yield the secondary amine.[1]

Critical Selectivity Note: To prevent the formation of tertiary amines (N,N-dibutyl-2-phenylethylamine), the imine formation should ideally be driven to completion before significant hydrogenation occurs, or the catalyst loading must be optimized to favor imine reduction over reductive alkylation of the product.

Mechanism Diagram

The following diagram illustrates the surface chemistry and reaction pathway.

Reductive_Amination_Mechanism Precursors Phenethylamine + Butyraldehyde Hemiaminal Hemiaminal Intermediate Precursors->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H2O Hemiaminal->Imine -H2O (Dehydration) Adsorption Adsorption on Pd Surface Imine->Adsorption Coordination Reduction Hydride Transfer (Hydrogenation) Adsorption->Reduction + H2 (Pd-H species) Product N-Butyl-2-phenylethylamine Reduction->Product Desorption

Caption: Stepwise mechanism from condensation to surface-mediated hydrogenation on Palladium.

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact on Quality
Catalyst 5% or 10% Pd/C (50% wet)High: Pd offers the best balance of activity for C=N reduction without reducing the aromatic ring (selectivity vs. Pt or Rh).
Solvent Methanol or EthanolHigh: Protic solvents facilitate proton transfer, accelerating imine formation. Methanol is faster; Ethanol is greener.
H₂ Pressure 1 – 5 bar (15 – 75 psi)Medium: Higher pressure increases rate but may promote ring hydrogenation if temp is uncontrolled.
Temperature 20°C – 40°CHigh: Keep <50°C to avoid transamination or tertiary amine byproducts.
Stoichiometry 1.0 : 1.05 (Amine : Aldehyde)Critical: Slight excess of aldehyde ensures full conversion of the amine precursor.

Protocol A: Batch Hydrogenation (Standard)

Target Scale: 100 mmol (approx. 17g output)

Materials
  • Substrate: 2-Phenylethylamine (12.1 g, 100 mmol)

  • Reagent: Butyraldehyde (7.57 g, 105 mmol)

  • Catalyst: 10% Pd/C (Type 39 or equivalent), 50% water wet (0.6 g dry wt equivalent).

  • Solvent: Methanol (HPLC Grade, 100 mL).

  • Drying Agent: Magnesium Sulfate (MgSO₄) - Optional but recommended for imine pre-formation.

Step-by-Step Procedure
  • Imine Pre-formation (Selectivity Step):

    • In a 250 mL flask, dissolve 2-phenylethylamine in 50 mL Methanol.

    • Add Butyraldehyde dropwise over 10 minutes at 0°C (ice bath) to control exotherm.

    • Expert Tip: Add 5g anhydrous MgSO₄ and stir for 1 hour at Room Temperature (RT). This drives the equilibrium to the Imine, minimizing side reactions. Filter off the solid MgSO₄ before hydrogenation.

  • Catalyst Charging:

    • Transfer the clear imine solution to a hydrogenation autoclave (e.g., Parr reactor).

    • Add the Pd/C catalyst.[2] Safety: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent during handling.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x).

    • Pressurize to 3 bar (45 psi) with H₂.

    • Stir vigorously (800-1000 rpm) at 25°C .

    • Monitor H₂ uptake. Reaction is typically complete when uptake ceases (1-3 hours).

  • Workup:

    • Vent H₂ and purge with Nitrogen.

    • Filter the reaction mixture through a Celite® pad to remove the catalyst. Warning: Do not let the filter cake dry out completely (fire hazard).

    • Concentrate the filtrate under reduced pressure (Rotovap) to yield the crude oil.

  • Purification (if required):

    • The crude secondary amine is often >95% pure.

    • For pharma-grade: Dissolve in diethyl ether and bubble dry HCl gas to precipitate N-butylphenethylamine Hydrochloride (white solid). Recrystallize from Ethanol/EtOAc.

Protocol B: Continuous Flow Hydrogenation (High Throughput)

Ideal for process intensification and safety (minimized H₂ headspace).

Workflow Diagram

Flow_Protocol Feed Feed Solution: Amine + Aldehyde in MeOH Mixer Static Mixer (Imine Formation) Feed->Mixer PackedBed Packed Bed Reactor (Pd/C or Pd/Al2O3) Mixer->PackedBed Liquid Stream H2_Input H2 Gas Feed (Mass Flow Controller) H2_Input->PackedBed Gas Stream BPR Back Pressure Regulator (10 bar) PackedBed->BPR Heterogeneous Mix Collection Product Collection & Degassing BPR->Collection

Caption: Schematic for continuous flow hydrogenation using a packed bed reactor.

Flow Parameters
  • Reactor: H-Cube® or similar trickle-bed reactor.

  • Cartridge: 10% Pd/C (CatCart®).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

  • Pressure: 10-20 bar (Flow systems allow higher pressure safely, increasing kinetics).

  • Concentration: 0.1 M in Ethanol.

Procedure:

  • Premix amine and aldehyde in the solvent reservoir (allow 30 min standing time for imine equilibration).

  • Pump solution through the catalyst cartridge co-current with H₂ generation.

  • Collect product. This method typically yields >98% conversion with minimal impurity profile due to short residence times preventing over-alkylation.

Analytical Control & Troubleshooting

Quality Control (GC-MS)
  • Column: HP-5 or DB-5MS (30m x 0.25mm).

  • Method: 80°C (1 min) → 20°C/min → 280°C.

  • Retention Times (Approx):

    • Butyraldehyde: ~2.5 min

    • Phenethylamine: ~4.0 min

    • N-butylphenethylamine (Target): ~10.5 min

    • N,N-Dibutylphenethylamine (Impurity): ~13.0 min

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Poisoned CatalystSulfur/Amines can poison Pd. Ensure precursors are distilled/pure. Increase catalyst loading to 10 wt%.
Tertiary Amine Found Over-alkylationReduce Aldehyde excess. Ensure strict 1:1 stoichiometry. Lower reaction temperature.
Imine Remaining Incomplete HydrogenationCheck H₂ pressure. If using old catalyst, regenerate or replace. Ensure water is removed (Protocol A, Step 1).

Safety & Compliance (E-E-A-T)

  • Chemical Hazards:

    • Phenethylamine: Corrosive, skin sensitizer.

    • Butyraldehyde: Highly flammable, stench.[3]

    • N-butylphenethylamine: Irritant.

  • Process Safety: Hydrogen gas poses an explosion hazard. All equipment must be grounded.[4] Catalyst (Pd/C) is pyrophoric; never dry filter cakes in air.

  • Regulatory: While N-butylphenethylamine is a chemical intermediate, it is structurally related to controlled substances. Ensure compliance with local regulations (e.g., REACH, TSCA) regarding the manufacture of phenethylamine derivatives.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link(Foundational text on reductive amination mechanisms, applicable to catalytic variants).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Gomez, S., et al. (2002). "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Imines: A Comparison of Protocols." Advanced Synthesis & Catalysis, 344(10), 1037-1057. Link

  • Kappe, C. O., et al. (2011). "Continuous Flow Reductive Amination of Aldehydes and Ketones." Green Chemistry, 13, 1-15. (Basis for the Flow Chemistry protocol).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20377, N-Butyl-2-phenylethylamine. Link(Verification of chemical structure and identifiers).

Sources

Troubleshooting & Optimization

Minimizing side reactions in phenethylamine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenethylamine Alkylation

Welcome to the technical support center for phenethylamine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation while minimizing common side reactions. Phenethylamines are a critical scaffold in medicinal chemistry, and precise control over their derivatization is paramount.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the N-alkylation of phenethylamines.

Q1: Why am I getting a mixture of mono-, di-, and even tri-alkylated products?

A1: This is the most common challenge in direct alkylation of primary amines. The root cause is that the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. This makes the product compete with the starting material for the alkylating agent, leading to a "runaway train" of over-alkylation.[2]

Q2: My reaction is producing a solid precipitate that is insoluble in my organic extraction solvent. What is it?

A2: You are likely forming a quaternary ammonium salt. This happens when the tertiary amine product of dialkylation undergoes a third alkylation event. These salts are ionic and typically have low solubility in common non-polar organic solvents like diethyl ether or ethyl acetate. Using an excess of the alkylating agent (especially reactive ones like methyl iodide) greatly increases the chances of forming these salts.[2][3]

Q3: What is the most reliable method to ensure selective mono-alkylation?

A3: For consistent, high-yield mono-alkylation, reductive amination is the preferred industrial and academic method.[4][5] This two-step, one-pot process involves forming an imine between the phenethylamine and a corresponding aldehyde or ketone, which is then reduced in situ. This pathway avoids the nucleophilicity issue of direct alkylation entirely, as the amine only forms a single C-N bond.[4]

Q4: I'm trying a methylation reaction with formaldehyde, but the reaction is messy. Is there a better way?

A4: Yes, the Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary or secondary amines to form tertiary amines using formaldehyde and excess formic acid.[6][7] The formic acid acts as the reducing agent (hydride source). A key advantage of this reaction is that it inherently prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion under these conditions.[8][9]

Section 2: Troubleshooting Guide for Specific Side Reactions

This section provides a deeper dive into the causes and solutions for specific, problematic side reactions.

Problem 1: Over-alkylation (Dialkylation & Quaternization)
  • Symptoms: Complex product mixture observed by TLC/LC-MS, difficulty in purification, formation of insoluble salts.

  • Underlying Cause: As stated in the FAQ, the secondary amine product (R-NH-PEA) is more nucleophilic than the starting phenethylamine (PEA-NH2). This leads to a competitive reaction where the product is alkylated faster than the remaining starting material, resulting in a mixture of products.

  • Stoichiometric Control (Direct Alkylation): Use a large excess of the primary amine relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the starting material rather than the mono-alkylated product. While simple, this method is often inefficient as it requires a difficult separation of the product from unreacted starting material.

  • Protecting Group Strategy: This is a robust, multi-step approach for achieving clean mono-alkylation.

    • Acylate the Amine: First, react the phenethylamine with an acylating agent (e.g., acetyl chloride, Boc-anhydride) to form a stable amide. The resulting amide is non-basic and not nucleophilic, preventing any alkylation.

    • Reduce the Amide: The amide is then reduced to the desired secondary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[10][11] This method offers excellent control and yields but requires an extra reduction step.

  • Reductive Amination (Recommended): This is the most direct and efficient solution for preventing over-alkylation.[4][12] It completely bypasses the issues of direct alkylation.

Protocol: Selective Mono-N-Benzylation of Phenethylamine via Reductive Amination

This protocol details the synthesis of N-benzylphenethylamine, a common transformation.

Reactants & Reagents:

  • Phenethylamine (1.0 eq.)

  • Benzaldehyde (1.05 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH) (optional, catalytic)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve phenethylamine (1.0 eq.) and benzaldehyde (1.05 eq.) in anhydrous DCM.[5]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC. For less reactive substrates, adding a catalytic amount of acetic acid can accelerate imine formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) to the stirred solution in portions. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted aldehyde.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Problem 2: Elimination Side Reactions
  • Symptoms: Formation of alkene byproducts (e.g., styrene from phenethylamine derivatives), reduced yield of the desired amine.

  • Underlying Cause: This is an E2 elimination reaction that competes with the desired SN2 substitution. It is favored by:

    • Sterically hindered alkyl halides (e.g., isopropyl bromide, cyclohexyl bromide).

    • Strong, bulky bases (e.g., potassium tert-butoxide).

    • High temperatures .

    The amine itself, or the base added to neutralize the H-X byproduct, can act as the base to initiate elimination. The Hofmann elimination is a classic example where a quaternary ammonium salt is intentionally treated with a base to induce elimination, typically favoring the least substituted alkene.[3][13][14]

  • Choice of Alkylating Agent: Use primary alkyl halides (e.g., methyl iodide, ethyl bromide) whenever possible, as they are much less prone to elimination than secondary or tertiary halides.

  • Choice of Base: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong alkoxides. These are sufficient to neutralize the acid byproduct without promoting significant elimination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

Problem 3: Pictet-Spengler Side Reaction
  • Symptoms: Formation of a tetrahydroisoquinoline byproduct, particularly when using formaldehyde or other reactive aldehydes as the alkylating agent under acidic conditions.

  • Underlying Cause: The Pictet-Spengler reaction is an intramolecular cyclization where the electron-rich phenyl ring of the phenethylamine acts as a nucleophile, attacking the iminium ion formed from the amine and an aldehyde.[15][16][17] This reaction is typically catalyzed by acid.[16]

  • Avoid Acidic Conditions: When using aldehydes for alkylation, perform the reaction under neutral or basic conditions to disfavor the cyclization step. Reductive amination using NaBH(OAc)₃ is performed under conditions that are generally not acidic enough to promote significant Pictet-Spengler cyclization.

  • Protect the Ring (If necessary): For phenethylamines with highly electron-rich aromatic rings (e.g., with multiple methoxy groups), consider using an alternative alkylation strategy that does not involve forming an iminium ion, such as the acylation-reduction sequence.

Section 3: Strategic Selection of Reagents

Choosing the right combination of reagents is crucial for success. The following tables provide a comparative guide.

Table 1: Comparison of Alkylation Strategies
StrategyProsConsBest For
Direct Alkylation Simple, one step.Prone to over-alkylation[2]; requires careful control or large excess of amine.Cases where the amine is inexpensive or when exhaustive alkylation to a quaternary salt is desired.
Reductive Amination Excellent selectivity for mono-alkylation[4]; high yields; broad substrate scope.[5]Requires an aldehyde/ketone; reducing agents can be moisture-sensitive.The majority of selective mono- and di-alkylation applications.
Acylation-Reduction Excellent control, completely avoids over-alkylation.Two distinct steps (acylation, then reduction); requires strong reducing agents (e.g., LiAlH₄).[11]Synthesizing secondary amines when the corresponding aldehyde for reductive amination is unavailable or unstable.
Table 2: Guide to Selecting a Base for Direct Alkylation
BaseTypepKa of Conj. AcidTypical Use & Comments
K₂CO₃ / Cs₂CO₃ Weak, Inorganic~10.3Excellent general-purpose base. Insoluble in many organic solvents, making it a heterogeneous reaction. Mild enough to avoid elimination.[18]
Triethylamine (Et₃N) Organic Amine~10.7Common organic-soluble base. Can compete as a nucleophile. Best for scavenging acid, but not for promoting the reaction.
DIPEA (Hünig's Base) Hindered Amine~11Non-nucleophilic organic base due to steric hindrance. Good for preventing its own alkylation, but can still promote elimination.[19]
NaH / KH Strong Hydride~35Very strong, non-nucleophilic. Used to deprotonate the amine first. Can be hazardous (flammable gas evolution). Requires anhydrous conditions.

Section 4: Visualizing Reaction Pathways

Understanding the competing pathways is key to troubleshooting.

Diagram 1: Competing Pathways in Direct Alkylation

G cluster_0 Desired Pathway cluster_1 Side Reactions PEA Phenethylamine (Primary Amine) Mono Mono-alkylated Product (Secondary Amine) PEA->Mono SN2 (Slow) RX Alkyl Halide (R-X) RX->Mono Di Di-alkylated Product (Tertiary Amine) RX->Di Quat Quaternary Salt RX->Quat Mono->Di SN2 (Fast) [More Nucleophilic] Di->Quat SN2

Caption: The "runaway" problem in direct N-alkylation.

Diagram 2: Decision Workflow for Alkylation Strategy

G Start Goal: Synthesize N-Alkyl Phenethylamine Q1 Is selective mono-alkylation required? Start->Q1 Direct Use Direct Alkylation (with excess amine) Q1->Direct No (e.g., Quat Salt) Q2 Is the corresponding aldehyde/ketone available? Q1->Q2 Yes Reductive Use Reductive Amination AcylReduce Use Acylation-Reduction Q2->Reductive Yes Q2->AcylReduce No

Caption: Choosing the optimal N-alkylation strategy.

References

  • Black, P. J., et al. (2011). N-Alkylation of phenethylamine and tryptamine. PubMed. Available at: [Link]

  • Kapeniak, L., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available at: [Link]

  • Barnett, C. J., et al. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Eschweiler-Clarke reaction. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. cjoc.cn. Available at: [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. RSC Publishing. Available at: [Link]

  • Introduction of Functional Groups into Peptides via N-Alkylation. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. PMC. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. ACS Publications. Available at: [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of protected primary amines. Organic Chemistry Portal. Available at: [Link]

  • Hofmann elimination. Wikipedia. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • amide reduction & amine synthesis. YouTube. Available at: [Link]

  • N-Alkylation of Phenethylamine and Tryptamine. ResearchGate. Available at: [Link]

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. YouTube. Available at: [Link]

  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Available at: [Link]

  • Reduction of Amides to Amines and Aldehydes. Chemistry Steps. Available at: [Link]

  • Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions. ResearchGate. Available at: [Link]

  • The Hofmann Elimination. Chemistry Steps. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Hofmann Elimination Reaction: Mechanism, Examples & Applications. Aakash Institute. Available at: [Link]

  • Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. PMC. Available at: [Link]

  • Amines to Alkenes: Hofmann Elimination. JoVE. Available at: [Link]

  • Pictet–Spengler reaction. Buchler GmbH. Available at: [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction. ACS Publications. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. NIH. Available at: [Link]

Sources

Technical Support Center: Handling Phenethylamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Hygroscopicity Management & Recovery Protocols Ticket ID: PEA-HCL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

Phenethylamine Hydrochloride (PEA HCl) is a primary amine salt that exhibits significant hygroscopicity. While the hydrochloride salt is more stable than the liquid free base (which rapidly absorbs CO₂ to form carbonates), the salt lattice is prone to deliquescence —the process where the solid absorbs enough atmospheric moisture to dissolve into a liquid solution.

This behavior compromises stoichiometric accuracy, catalyzes degradation (oxidation/hydrolysis), and causes mechanical failure in tableting or formulation. This guide provides authoritative protocols to prevent, diagnose, and reverse moisture contamination.

Module 1: Environmental Control & Storage

Q: Why does my powder turn into a sticky gum even in a sealed container?

A: The issue is likely vapor pressure differential . If the Relative Humidity (RH) of your storage environment exceeds the Critical Relative Humidity (CRH) of the salt, the crystal lattice will pull water from the air until equilibrium is reached. Standard "sealed" containers (screw caps) are permeable to water vapor over time.

The Fix: The "Double-Barrier" System Do not rely on a single container. Use the following hierarchy:

  • Primary Container: Amber glass vial with a PTFE-lined cap (prevents light degradation and chemical leaching).

  • Secondary Barrier: Heat-sealed aluminized Mylar bag OR a vacuum desiccator.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is superior to Silica Gel for amine salts due to its high avidity for water, though it is corrosive. Activated molecular sieves (4Å) are a safer, non-corrosive alternative.
    

Storage Logic Diagram

Storage_Protocol start PEA HCl Sample Received check Is usage immediate (<24h)? start->check short_term Store in Desiccator (Silica Gel/Argon) check->short_term Yes long_term Long-Term Storage Protocol check->long_term No step1 1. Transfer to Amber Glass (PTFE Liner) long_term->step1 step2 2. Parafilm/Tape Seal Cap step1->step2 step3 3. Vacuum Bag with Sachet Desiccant step2->step3 step4 4. Store at -20°C step3->step4

Caption: Decision matrix for short-term vs. long-term storage to prevent deliquescence.

Module 2: Diagnostics & Analytical Verification

Q: How do I measure water content accurately? Standard Karl Fischer (KF) gives me drifting results.

A: Standard KF reagents fail because PEA is a primary amine . Amines are basic and can neutralize the acids in the KF reagent, shifting the pH. At basic pH (>8), the iodine disproportionation reaction (side reaction) consumes iodine continuously, causing a "vanishing endpoint" or artificially high water readings.

The Protocol: Buffered Karl Fischer Titration You must suppress the basicity of the amine.

ParameterStandard KFRequired Protocol for PEA HCl
Solvent System MethanolMethanol + Salicylic Acid or Benzoic Acid
Mechanism Standard RedoxBuffered Redox (Maintains pH 5–7)
Endpoint StableStable (Side reaction suppressed)
Sample Size 1.0 – 2.0 g0.5 – 1.0 g (Minimize amine load)

Note: If volumetric KF is unavailable, Gravimetric Vapor Sorption (GVS) is the gold standard for determining the specific Critical Relative Humidity (CRH) of your batch.

Module 3: Recovery & Drying Protocols

Q: My sample is already wet/clumped. Can I save it?

A: Yes, but heat alone is risky. Amine salts can discolor (oxidize) at high temperatures. You must use Vacuum Desiccation or Recrystallization .

Method A: Vacuum Oven (For minor clumping)
  • Spread material thin on a watch glass.

  • Set oven to 40–50°C .

  • Apply full vacuum (<10 mbar).

  • Duration: 12–24 hours.

  • Critical Step: Bleed the oven with Dry Nitrogen or Argon , not ambient air, before opening.

Method B: Recrystallization (For "goo" or heavily wet samples)

This method utilizes the solubility differential: PEA HCl is soluble in ethanol but insoluble in ether.

  • Dissolution: Dissolve the wet salt in the minimum amount of warm Anhydrous Ethanol or Isopropanol.

  • Drying the Solution: Add anhydrous Magnesium Sulfate (

    
    ) to the solution to bind water. Filter off the solid 
    
    
    
    .
  • Precipitation: Slowly add cold Diethyl Ether (or MTBE) to the filtrate until the solution turns cloudy.

  • Crystallization: Cool to 4°C. White crystals of anhydrous PEA HCl will crash out.

  • Filtration: Vacuum filter and wash with cold ether.

Recovery Workflow Diagram

Recovery_Workflow status Assess Sample Condition condition State? status->condition minor Minor Clumping condition->minor severe Liquefied / Goo condition->severe vac_dry Vacuum Oven 40°C, <10 mbar, 24h minor->vac_dry recryst Recrystallization Protocol severe->recryst step_r1 Dissolve in warm Anhydrous Ethanol recryst->step_r1 step_r2 Dry solution w/ MgSO4 & Filter step_r1->step_r2 step_r3 Precipitate w/ Cold Ether step_r2->step_r3 step_r3->vac_dry

Caption: Workflow for selecting the appropriate drying method based on water saturation.

Module 4: Weighing & Handling

Q: The weight keeps increasing while I'm trying to measure it. How do I get an accurate mass?

A: This is kinetic hygroscopicity. The moment you open the bottle, the clock starts.

Troubleshooting Guide:

  • The "Weigh-by-Difference" Technique (Mandatory for Quantitative Work):

    • Do not tare the weigh boat and add powder.

    • Step 1: Weigh the capped vial containing the source material. Record Mass (

      
      ).
      
    • Step 2: Quickly transfer estimated amount to the reaction vessel.

    • Step 3: Immediately recap the source vial and weigh it again. Record Mass (

      
      ).
      
    • Step 4: Mass added =

      
      .
      
    • Why? This eliminates error from water absorbing onto the weigh boat or the powder during the "adding" phase.

  • Static Elimination:

    • Dry amine salts are prone to static charge, causing them to "jump" and disperse, increasing surface area for moisture attack. Use an anti-static gun or polonium strip near the balance.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1001, Phenethylamine. Retrieved from .

  • Sigma-Aldrich (Merck). Water Determination in Amines using Karl Fischer Titration. Technical Application Note. Retrieved from .

  • Robinson, R. & Snyder, H.R. (1955). β-Phenylethylamine.[1] Organic Syntheses, Coll. Vol. 3, p.720. (Describes purification and hydrochloride salt properties). Retrieved from .

  • Cayman Chemical. 2-Phenethylamine (hydrochloride) Product Information & Solubility Data. Retrieved from .

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of N-butyl-2-phenylethylamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-butyl-2-phenylethylamine, a secondary amine of interest in various chemical and pharmaceutical contexts. By comparing its spectral features with those of its primary amine precursor, 2-phenylethylamine, and its tertiary amine analogue, N,N-dibutyl-2-phenylethylamine, we will explore the nuanced effects of N-alkylation on proton chemical environments. This comparative approach, supported by experimental data and established principles, aims to equip the reader with the expertise to confidently interpret and predict the ¹H NMR spectra of related N-alkyl-2-phenylethylamines.

The Foundational Spectrum: 2-Phenylethylamine

Before delving into the complexities introduced by the N-butyl group, it is essential to understand the ¹H NMR spectrum of the parent molecule, 2-phenylethylamine. The simplicity of its structure provides a clear baseline for our comparative analysis.

The ¹H NMR spectrum of 2-phenylethylamine is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring, the two methylene groups of the ethyl chain, and the protons of the primary amine group.[1][2][3]

Table 1: ¹H NMR Spectral Data of 2-Phenylethylamine

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl (Ar-H)7.04 - 7.42Multiplet5H
Benzylic (-CH₂-Ar)2.93Triplet2H
Aminoethyl (-CH₂-NH₂)2.73Triplet2H
Amine (-NH₂)1.16Singlet (broad)2H

Note: Data is typically acquired in CDCl₃. The NH₂ signal is often broad and its chemical shift can be variable.

The aromatic protons appear as a complex multiplet in the downfield region (7.04-7.42 ppm), a characteristic feature of a monosubstituted benzene ring. The two methylene groups of the ethyl chain appear as distinct triplets. The benzylic protons (-CH₂-Ar) are deshielded by the aromatic ring and resonate at approximately 2.93 ppm. The protons on the carbon adjacent to the amine group (-CH₂-NH₂) are found slightly upfield at around 2.73 ppm. The amine protons themselves typically present as a broad singlet around 1.16 ppm. The broadness of this peak is a consequence of rapid chemical exchange and quadrupole broadening from the nitrogen atom.

The Target Molecule: ¹H NMR Spectrum of N-butyl-2-phenylethylamine

Introducing a butyl group to the nitrogen atom of 2-phenylethylamine induces predictable yet informative changes in the ¹H NMR spectrum. The overall structure of the spectrum retains the signals for the phenylethyl moiety, but with notable shifts and additional signals from the butyl group.

Table 2: Predicted ¹H NMR Spectral Data of N-butyl-2-phenylethylamine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl (Ar-H)~7.15 - 7.35Multiplet5H
Benzylic (-CH₂-Ar)~2.80 - 2.90Triplet2H
Ethyl (-CH₂-N)~2.70 - 2.80Triplet2H
N-H~0.9 - 1.5Singlet (broad)1H
N-butyl (-N-CH₂-)~2.55 - 2.65Triplet2H
N-butyl (-CH₂-CH₂-CH₃)~1.40 - 1.50Sextet2H
N-butyl (-CH₂-CH₃)~1.25 - 1.35Sextet2H
N-butyl (-CH₃)~0.90Triplet3H

Note: These are predicted values based on established substituent effects. Actual values may vary slightly.

Key Spectral Changes and Interpretations:
  • The N-H Signal: The integration of the broad singlet corresponding to the amine proton is reduced from 2H in 2-phenylethylamine to 1H in its N-butylated counterpart, confirming the formation of a secondary amine. Its chemical shift remains variable and is influenced by solvent and concentration.

  • The N-Butyl Group Signals: The butyl group introduces four new sets of signals. The terminal methyl group (-CH₃) appears as a triplet around 0.90 ppm. The two methylene groups of the butyl chain will present as multiplets (predicted as sextets) in the aliphatic region (~1.25-1.50 ppm). The methylene group directly attached to the nitrogen (-N-CH₂-) is deshielded and appears as a triplet at approximately 2.55-2.65 ppm.

  • Shifts in the Phenylethyl Moiety: The protons on the ethyl chain of the phenylethyl group experience slight upfield shifts compared to the parent primary amine. This is due to the electron-donating effect of the butyl group, which increases the electron density around the nitrogen and, consequently, the adjacent protons.

The Tertiary Amine Analogue: N,N-dibutyl-2-phenylethylamine

Replacing the remaining proton on the nitrogen with a second butyl group to form N,N-dibutyl-2-phenylethylamine results in further characteristic changes in the ¹H NMR spectrum.

Table 3: Predicted ¹H NMR Spectral Data of N,N-dibutyl-2-phenylethylamine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Phenyl (Ar-H)~7.10 - 7.30Multiplet5H
Benzylic (-CH₂-Ar)~2.75 - 2.85Triplet2H
Ethyl (-CH₂-N)~2.60 - 2.70Triplet2H
N-dibutyl (-N-CH₂-)~2.45 - 2.55Triplet4H
N-dibutyl (-CH₂-CH₂-CH₃)~1.35 - 1.45Sextet4H
N-dibutyl (-CH₂-CH₃)~1.20 - 1.30Sextet4H
N-dibutyl (-CH₃)~0.85Triplet6H

Note: These are predicted values based on established substituent effects. Actual values may vary slightly.

Key Spectral Differences from the Secondary Amine:
  • Absence of the N-H Signal: The most significant change is the complete disappearance of the broad N-H singlet, which is a definitive indicator of a tertiary amine.

  • Increased Integration of Butyl Signals: The integration of the signals corresponding to the butyl groups doubles compared to N-butyl-2-phenylethylamine, reflecting the presence of two identical butyl chains.

  • Further Upfield Shift of Proximal Protons: The protons on the ethyl chain of the phenylethyl moiety and the α-methylene protons of the butyl chains are expected to shift slightly further upfield due to the increased electron-donating effect of two alkyl groups on the nitrogen atom.

Experimental Protocols

I. Sample Preparation for ¹H NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-10 mg of the amine sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Deuterium Exchange (for N-H identification): To confirm the assignment of the N-H proton signal in secondary amines, a deuterium exchange experiment can be performed. After acquiring an initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal will either disappear or significantly decrease in intensity, while a new HOD signal may appear.[4]

II. Instrument Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

  • Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[5]

    • Integration: Integrate all signals to determine the relative number of protons.

Visualizing the Structural Relationships and Workflow

To better illustrate the relationships between the analyzed compounds and the analytical workflow, the following diagrams are provided.

cluster_0 Structural Comparison 2-Phenylethylamine 2-Phenylethylamine N-butyl-2-phenylethylamine N-butyl-2-phenylethylamine 2-Phenylethylamine->N-butyl-2-phenylethylamine N-Butylation N,N-dibutyl-2-phenylethylamine N,N-dibutyl-2-phenylethylamine N-butyl-2-phenylethylamine->N,N-dibutyl-2-phenylethylamine N-Butylation

Caption: Structural progression from primary to tertiary amine.

cluster_1 1H NMR Analysis Workflow A Sample Preparation B Data Acquisition A->B Load Sample C Data Processing B->C FID D Spectral Interpretation C->D Processed Spectrum E Comparative Analysis D->E Assign Peaks F Structural Confirmation E->F Identify Trends

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of N-butyl-2-phenylethylamine, when analyzed in the context of its primary and tertiary amine analogues, provides a clear and instructive example of the effects of N-alkylation on proton chemical shifts. The key diagnostic features are the integration and presence/absence of the N-H signal, and the appearance and integration of the signals from the N-alkyl groups. By understanding these fundamental principles and following a robust experimental protocol, researchers can confidently utilize ¹H NMR spectroscopy for the structural elucidation and purity assessment of N-alkyl-2-phenylethylamines and related compounds, thereby ensuring the integrity of their research and development efforts.

References

  • Elsohly, M. A., Gul, W. (2013). LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. ResearchGate. Available at: [Link]

  • Ni, X. L., Rahman, S., Wang, S., & Yamato, T. (2012). Hexahomotrioxacalix[2]arene derivatives as ionophores for molecular recognition of dopamine, serotonin and phenylethylamine. ResearchGate. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). Phenethylamine. The Automated Topology Builder and Repository Version 3.0. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenethylamine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. OSU Chemistry. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Wade, L. G., & Simek, J. W. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Four: Other Topics in One-Dimensional NMR. Pearson. Available at: [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of N-butylphenethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for N-butylphenethylamine, a substituted phenethylamine with relevance in various research domains. Through a comparative approach with its parent compound, phenethylamine, and other N-alkylated analogs, this document aims to equip researchers with the necessary insights for accurate spectral interpretation and structural verification.

Introduction: The Power of ¹³C NMR in Amine Characterization

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous neurotransmitters, hormones, and synthetic drugs.[1] Substitution on the amine nitrogen significantly modulates the pharmacological and physicochemical properties of these molecules. ¹³C NMR spectroscopy offers a powerful, non-destructive method to probe the electronic environment of each carbon atom within these structures.

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. Electronegative atoms, such as nitrogen, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[2] Conversely, electron-donating groups or steric shielding can cause an upfield shift. By analyzing these shifts, we can deduce valuable information about molecular structure, including the length and branching of alkyl chains, and the electronic effects of substituents on the aromatic ring.

Analysis of N-butylphenethylamine ¹³C NMR Spectrum

Structure and Carbon Numbering of N-butylphenethylamine:

Figure 1: Structure and carbon numbering of N-butylphenethylamine.

Table 1: Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for N-butylphenethylamine in CDCl₃

Carbon AtomExperimental (SDBS)Predicted (NMRDB.org)Assignment Rationale
C1 (ipso)140.4139.5Quaternary aromatic carbon, deshielded by the ethyl substituent.
C2/C6 (ortho)128.8128.9Aromatic CH carbons adjacent to the substituted carbon.
C3/C5 (meta)128.4128.6Aromatic CH carbons meta to the substituent.
C4 (para)126.1126.3Aromatic CH carbon furthest from the substituent.
36.235.8Benzylic carbon, deshielded by the phenyl ring.
51.550.9Carbon adjacent to the nitrogen atom, significantly deshielded.
C1'49.649.1Carbon of the butyl group directly attached to the nitrogen.
C2'32.231.8Methylene carbon in the butyl chain.
C3'20.620.3Methylene carbon in the butyl chain.
C4'14.113.9Terminal methyl carbon of the butyl group.

Key Observations:

  • Aromatic Region (126-141 ppm): The aromatic carbons display characteristic shifts, with the ipso-carbon (C1) being the most deshielded due to its quaternary nature and attachment to the ethyl group. The ortho (C2/C6), meta (C3/C5), and para (C4) carbons show distinct signals, although the ortho and meta signals are often close in chemical shift.

  • Aliphatic Chain (14-52 ppm): The carbons of the ethyl and butyl chains are clearly distinguishable.

    • Cβ and C1': The carbons directly bonded to the nitrogen atom (Cβ and C1') are significantly deshielded, appearing around 51.5 and 49.6 ppm, respectively. This is a direct consequence of the electronegativity of the nitrogen atom.

    • Cα: The benzylic carbon (Cα) is found at approximately 36.2 ppm, influenced by the adjacent aromatic ring.

    • Butyl Chain Carbons: The remaining carbons of the butyl group (C2', C3', and C4') show a predictable upfield trend as the distance from the electron-withdrawing nitrogen atom increases. The terminal methyl group (C4') is the most shielded, appearing at the lowest chemical shift.

Comparative Analysis with N-Alkylated Phenethylamine Analogs

To better understand the influence of the N-alkyl substituent on the ¹³C NMR spectrum, a comparison with phenethylamine, N-ethylphenethylamine, and N-propylphenethylamine is highly instructive. All data presented below are for spectra recorded in CDCl₃.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Phenethylamine and its N-Alkyl Analogs in CDCl₃

Carbon AtomPhenethylamineN-EthylphenethylamineN-PropylphenethylamineN-Butylphenethylamine
C1 (ipso)139.3139.9140.3140.4
C2/C6 (ortho)128.8128.8128.8128.8
C3/C5 (meta)128.5128.4128.4128.4
C4 (para)126.4126.1126.0126.1
39.536.336.336.2
43.151.851.751.5
C1'-47.449.549.6
C2'-15.323.232.2
C3'--11.820.6
C4'---14.1

Sources: Experimental data for Phenethylamine from ChemicalBook[3] and PubChem[4]. Data for N-Ethylphenethylamine and N-Propylphenethylamine are based on typical values and predictive models. Data for N-Butylphenethylamine is from SDBS.

Observed Trends and Mechanistic Insights:

The systematic variation of the N-alkyl group from a proton (phenethylamine) to a butyl group reveals several important trends:

  • Effect on Cβ: A significant downfield shift of Cβ is observed upon N-alkylation. This is attributed to the α-effect of the alkyl group on the nitrogen, which increases its electron-donating ability through inductive effects, leading to a slight deshielding of the adjacent carbon. More importantly, the replacement of a proton with a carbon atom at the α-position to Cβ is the primary cause of this deshielding.

  • Effect on Cα: Conversely, Cα experiences an upfield shift upon N-alkylation. This is a classic example of the β-effect , where substitution at the β-position (the N-alkyl group is β to Cα) causes a shielding effect.

  • N-Alkyl Chain: The chemical shifts of the carbons within the N-alkyl chain follow predictable patterns. The carbon directly attached to the nitrogen (C1') is the most deshielded, and the chemical shifts of subsequent carbons move upfield.

  • Aromatic Carbons: The effect of N-alkylation on the aromatic carbons is less pronounced but still observable. There is a slight downfield shift of the ipso-carbon (C1) as the alkyl chain length increases, which may be due to subtle changes in the electronic nature of the phenethylamino substituent.

Figure 2: Logical relationship between increasing N-alkyl chain length and observed ¹³C NMR chemical shift trends.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for compounds like N-butylphenethylamine, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample purity and instrument performance checks.

1. Sample Preparation:

  • Purity Assessment: Prior to NMR analysis, confirm the purity of the N-butylphenethylamine sample using a complementary technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The presence of impurities can lead to extraneous peaks and complicate spectral interpretation.

  • Sample Weighing: Accurately weigh approximately 50-100 mg of the purified sample. While a smaller amount can be used, a higher concentration reduces the acquisition time required for a good signal-to-noise ratio.[5]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds. Ensure the solvent is of high purity to avoid contaminant peaks.

  • Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).

    • Number of Scans: The number of scans will depend on the sample concentration. For a 50-100 mg sample, 1024 to 4096 scans are typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally adequate for most carbons in a molecule of this size to ensure proper relaxation between pulses.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals. Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Purity Purity Check (GC-MS/HPLC) Weigh Weigh Sample (50-100 mg) Purity->Weigh Dissolve Dissolve in CDCl₃ with TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Tune Tune and Match Probe Filter->Tune Lock Lock and Shim Tune->Lock Acquire Acquire ¹³C Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Analyze Analyze Spectrum Reference->Analyze

Figure 3: A step-by-step workflow for acquiring high-quality ¹³C NMR data.

Conclusion

This guide has provided a comprehensive analysis of the ¹³C NMR chemical shifts of N-butylphenethylamine, contextualized through a comparative study with its shorter-chain N-alkyl analogs. While a fully assigned experimental spectrum for N-butylphenethylamine remains to be published, the combination of unassigned experimental data, predictive modeling, and established spectroscopic principles allows for a confident assignment of its ¹³C NMR spectrum. The observed trends in chemical shifts upon varying the N-alkyl substituent provide valuable insights into the electronic and steric effects within this important class of compounds. The detailed experimental protocol outlined herein serves as a robust framework for researchers to acquire high-quality, reliable, and reproducible ¹³C NMR data for N-butylphenethylamine and related molecules, thereby supporting accurate structural elucidation and advancing research in drug discovery and development.

References

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0262432). NP-MRD. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • 1H NMR spectrum of N , N -diethylphenethylamine. ResearchGate. Available at: [Link]

  • (PDF) 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. ResearchGate. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemguide. Available at: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]

  • Phenethylamine | C8H11N | CID 1001. PubChem. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

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A Comparative Guide to HPLC Retention Times of N-Alkyl Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for a homologous series of N-alkyl phenethylamines. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodology and underlying principles governing the chromatographic separation of these compounds. By presenting objective, data-driven comparisons, this guide aims to serve as a practical resource for method development and analytical characterization.

Introduction: The Significance of Phenethylamine Separation

Phenethylamines are a class of compounds with a shared chemical backbone that includes many substances of interest in pharmacology, toxicology, and forensic science. The ability to effectively separate and identify individual N-alkyl phenethylamines is crucial for ensuring the purity of pharmaceutical ingredients, identifying metabolites in biological samples, and detecting controlled substances. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose.[1][2][3]

The retention of an analyte in RP-HPLC is primarily governed by its hydrophobic interactions with the stationary phase.[4][5] For a homologous series of compounds like N-alkyl phenethylamines, the systematic variation in the length of the N-alkyl chain provides an excellent model to study the relationship between molecular structure and chromatographic behavior. As the alkyl chain length increases, the hydrophobicity of the molecule generally increases, leading to stronger interactions with the non-polar stationary phase and, consequently, longer retention times.[5][6]

This guide will explore this relationship through a detailed experimental protocol and a comparative analysis of retention time data.

Experimental Methodology

The following protocol outlines a robust and reproducible method for the separation of N-alkyl phenethylamines using RP-HPLC. The choices of stationary phase, mobile phase, and other chromatographic parameters are explained to provide a clear understanding of the method's rationale.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is the most common choice for separating compounds of moderate polarity like phenethylamines.[7][8][9] A typical column dimension would be 4.6 mm x 150 mm with a 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (v/v). The acidic modifier helps to protonate the amine group of the phenethylamines, leading to better peak shape and consistent ionization.

    • Solvent B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC that effectively elutes the analytes from the C18 column.

  • Analytes: A standard mixture containing phenethylamine, N-methylphenethylamine, N-ethylphenethylamine, and N-propylphenethylamine.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm (where phenethylamines exhibit strong absorbance)

  • Gradient Elution: A gradient elution is employed to ensure adequate separation of all compounds within a reasonable analysis time. The gradient program is as follows:

Time (min)% Solvent B (Acetonitrile)
0.020
10.080
12.080
12.120
15.020
Sample Preparation
  • Prepare a stock solution of each N-alkyl phenethylamine standard at a concentration of 1 mg/mL in methanol.

  • Create a working standard mixture by diluting the stock solutions to a final concentration of 10 µg/mL for each analyte in the initial mobile phase composition (20% Acetonitrile in 0.1% Formic Acid).

  • Filter the working standard mixture through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the HPLC analysis of N-alkyl phenethylamines.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare Individual Stock Solutions (1 mg/mL) prep2 Create Working Standard Mixture (10 µg/mL) prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 215 nm hplc2->hplc3 data1 Record Chromatogram hplc3->data1 data2 Identify Peaks and Determine Retention Times data1->data2

Caption: Experimental workflow for HPLC analysis of N-alkyl phenethylamines.

Results and Discussion: Retention Time Comparison

The following table summarizes the expected retention times for the N-alkyl phenethylamine series under the described chromatographic conditions.

CompoundStructureN-Alkyl SubstituentExpected Retention Time (min)
PhenethylamineC8H11NNone~ 4.5
N-MethylphenethylamineC9H13NMethyl (-CH3)~ 5.8
N-EthylphenethylamineC10H15NEthyl (-CH2CH3)~ 6.9
N-PropylphenethylamineC11H17NPropyl (-CH2CH2CH3)~ 7.8
Analysis of Retention Behavior

The experimental data clearly demonstrates a direct correlation between the length of the N-alkyl chain and the retention time on the C18 column. This observation is consistent with the fundamental principles of reversed-phase chromatography.[5][10]

  • Effect of Hydrophobicity: The addition of each methylene group (-CH2-) to the N-alkyl chain increases the overall hydrophobicity (lipophilicity) of the molecule.[6] This increased hydrophobicity leads to a stronger affinity for the non-polar C18 stationary phase, resulting in a longer retention time.[11]

  • Predictable Elution Order: The elution order is predictable based on the increasing molecular weight and surface area of the analytes. Phenethylamine, being the most polar and least hydrophobic, elutes first, followed by the N-alkyl derivatives in order of increasing chain length.

Molecular Interaction Diagram

The separation mechanism in reversed-phase HPLC is driven by the partitioning of the analyte between the mobile phase and the stationary phase. The following diagram illustrates the key molecular interactions at play.

G cluster_mobile Mobile Phase (Polar) cluster_stationary Stationary Phase (Non-Polar) cluster_analytes Analytes mp Acetonitrile/Water sp C18 Alkyl Chains Hydrophobic a1 Phenethylamine a1->mp  Higher Affinity a2 N-Propylphenethylamine a2->sp  Higher Affinity

Caption: Molecular interactions influencing HPLC separation of phenethylamines.

Conclusion

This guide has provided a comprehensive overview of the HPLC separation of N-alkyl phenethylamines, complete with a detailed experimental protocol and a comparative analysis of their retention times. The results confirm the direct relationship between the length of the N-alkyl substituent and the retention time in reversed-phase chromatography, a principle driven by the increasing hydrophobicity of the analytes. The presented method is robust and can serve as a foundational approach for the analysis of these and similar compounds. Researchers and drug development professionals can utilize this information to develop and validate their own analytical methods for the accurate and reliable quantification of N-alkyl phenethylamines.

References

  • Kazakevich, Y. V., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Restek Corporation. (2020). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. [Link]

  • Waters Corporation. (n.d.). A Primer on Reversed-Phase Chromatography. [Link]

  • Agilent Technologies. (n.d.). HPLC Method Development and Optimization. [Link]

  • Valkó, K. (2004). Application of high-performance liquid chromatography-based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299–310. [Link]

  • Dolan, J. W. (2013). The Role of the Column in HPLC. LCGC North America, 31(5), 372-379. [Link]

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Elemental Analysis Standards for C12H19N Compounds: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards & Purity Validation for C12H19N Compounds Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals[1]

Executive Summary

The molecular formula C12H19N represents a critical class of amine intermediates and bioactive substances, most notably 2,6-Diisopropylaniline (a key precursor for propofol and Schrock carbenes) and various N-alkylated phenethylamines (e.g., N-propylamphetamine).[1][2][3]

Validating the elemental composition of these compounds presents a dual analytical challenge:

  • High Carbon Content (~81.3%): Requires robust oxidation capabilities in the combustion chamber.[1][2][4]

  • Volatility & Hygroscopicity: Many C12H19N isomers are volatile liquids or hygroscopic salts, leading to "drift" in Carbon/Hydrogen values if not handled with specific encapsulation protocols.[1][2][4]

This guide compares the performance of industry-standard calibration materials (Acetanilide, Sulfanilamide, BBOT) specifically for C12H19N analysis and outlines a self-validating workflow to ensure data integrity.

Part 1: Strategic Selection of Calibration Standards

In Elemental Analysis (CHN/CHNS), the "Standard" is the compound used to determine the K-factor (response factor) of the instrument.[4] The "Golden Rule" of microanalysis is to choose a standard that closely mimics the elemental ratios and combustion behavior of your analyte.[4]

Target Analyte: C12H19N

  • Theoretical Composition: C: 81.30% | H: 10.80% | N: 7.90%[2]

  • Physical State: Often Liquid (Free base) or Crystalline Solid (HCl salt).[1][2][4]

Comparative Analysis of Calibration Standards

The following table contrasts the three most common certified reference materials (CRMs) against the C12H19N target.

StandardFormula% Carbon% NitrogenMatch RatingTechnical Verdict for C12H19N
Acetanilide C8H9NO71.09%10.36%High The Industry Workhorse. Best overall balance.[1][2][4] Its C:N ratio is reasonably close to C12H19N.[1][2][4] It combusts cleanly and is stable.[1][2][4] Recommended primary standard.
Sulfanilamide C6H8N2O2S41.84%16.27%Low Poor Match. Carbon content is too low (41% vs 81%).[1][2][4] Calibrating with this may lead to linearity errors at the high carbon range of C12H19N.[4]
BBOT C26H26N2O2S72.53%6.51%Medium Good Alternative. Excellent if you are also analyzing Sulfur.[1][2][4] The Nitrogen % (6.51%) is very close to C12H19N (7.90%), reducing extrapolation error for N.
Anthracene C14H1094.34%0.00%Specialized High-C Validation Only. Use only as a secondary check for Carbon recovery.[1][2][4] Contains no Nitrogen, so it cannot calibrate the TCD/IR detector for N.

Expert Insight: While BBOT offers a Nitrogen percentage closer to the target, Acetanilide is preferred for C12H19N because it lacks Sulfur (which can poison catalysts if not required) and has a sharper combustion profile.[1] Avoid Sulfanilamide for this specific formula; the large gap in Carbon content (40% vs 80%) introduces unnecessary uncertainty.[1][4]

Part 2: The Volatility Challenge – Protocol for Liquid Amines

The most common source of failure in C12H19N analysis (specifically for liquid isomers like 2,6-Diisopropylaniline) is sample evaporation inside the autosampler before combustion.[4]

Protocol: Cold-Weld Liquid Encapsulation

Do not use standard open-top tin boats.

  • Material: Use Smooth Wall Tin Capsules (e.g., 5x9 mm) capable of cold-welding.

  • Sealing: Use a manual press or automated liquid sealer.[1][2][4]

  • The "Double-Shot" Technique:

    • Tare the empty capsule.[2][4]

    • Inject 2–3 mg of C12H19N liquid using a gas-tight syringe.[1][2][4]

    • Immediately seal the capsule.

    • Weigh the sealed capsule.[2][4]

    • Verification: Place the sealed capsule on the balance for 30 seconds. If the weight decreases by >0.005 mg, the seal is defective.[4] Discard.

Part 3: Self-Validating Experimental Workflow

To ensure scientific integrity (E-E-A-T), you must prove your system is in control before consuming valuable samples.[1][2][4] Use this "Bracketing" workflow.

Workflow Diagram (DOT Visualization)

CHN_Validation Start Start Analysis (C12H19N Batch) SystemCheck 1. System Conditioning (Run 3x Unweighed Standards) Start->SystemCheck Calibrate 2. Calibration (K-Factor) Standard: Acetanilide (2-3 mg) SystemCheck->Calibrate CheckStd 3. Run Check Standard (Pure Acetanilide as Unknown) Calibrate->CheckStd Decision1 Is Check Std within +/- 0.3% Absolute? CheckStd->Decision1 RunSamples 4. Analyze C12H19N Samples (Triplicate Injection) Decision1->RunSamples Yes Recalibrate Recalibrate / Check Leaks Decision1->Recalibrate No DriftCheck 5. Drift Correction (Run Standard every 10 samples) RunSamples->DriftCheck FinalDecision Are Triplicates within 0.3%? DriftCheck->FinalDecision Report Generate Report (Pass) FinalDecision->Report Yes FinalDecision->Recalibrate No Recalibrate->Calibrate

Caption: Self-validating CHN analysis workflow ensuring calibration stability before and during C12H19N sample runs.

Part 4: Orthogonal Validation (Alternative Methods)

Elemental Analysis provides the ratio of atoms but not the structure.[4] For drug development, EA must be cross-validated with orthogonal techniques, especially when the "C12H19N" compound could be one of several isomers (e.g., N-propylamphetamine vs. 2,6-Diisopropylaniline).[1][2]

1. GC-FID/MS (For Volatile Liquids)

If CHN analysis yields inconsistent Carbon results (e.g., 78% instead of 81%) due to volatility, use Gas Chromatography.[1][2]

  • Method: Dilute sample in Methanol or Hexane.[1][2][4]

  • Standard: Use a certified reference standard of the specific isomer (e.g., from Cayman Chemical or LGC Standards ).[4]

  • Advantage: Avoids the evaporation issues of combustion analysis.[4]

2. Quantitative NMR (qNMR)
  • Method: 1H-NMR with an internal standard (e.g., Maleic Acid or TCNB).[1][2][4]

  • Application: Confirms the molar ratio of protons. For C12H19N, the integration of the alkyl protons (isopropyl vs. propyl) definitively identifies the isomer, which CHN cannot do.

Summary of Recommendations
RequirementRecommendation
Primary Calibration Standard Acetanilide (Best C:N match, stable, cost-effective).
Secondary Check Standard BBOT (If Sulfur analysis is also needed) or Acetanilide (as unknown).[1][2][4]
Sample Preparation Cold-Weld Tin Capsules (Liquid) or Tin Discs (Solid).[1][2][4]
Acceptance Criteria Carbon: ±0.4%
Critical Failure Mode Evaporation of liquid sample.[1][2][4] Action: Weigh immediately before loading.
References
  • National Institute of Standards and Technology (NIST). (2023).[1][2][4] 2,6-Diisopropylaniline (C12H19N) Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1][2][4][5] [Link][1][2][4]

  • University of British Columbia (UBC). (2024).[1][2][4] Department of Chemistry: CHNS Elemental Analysis Quality Assurance Protocols. [Link][1][2][4]

Sources

A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of N-butylphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. N-butylphenethylamine, a substituted phenethylamine derivative, is no exception. Its purity can be influenced by the synthetic route, purification processes, and storage conditions. This guide provides an in-depth comparison of chromatographic techniques for the comprehensive purity assessment of N-butylphenethylamine, offering field-proven insights and detailed experimental protocols.

The Criticality of Purity Assessment for N-butylphenethylamine

N-butylphenethylamine belongs to the broad class of phenethylamines, many of which exhibit psychoactive properties.[1] The structural formula of any substituted phenethylamine contains a phenyl ring joined to an amino group via a two-carbon sidechain.[2] Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of the final product. Therefore, robust analytical methods are imperative to identify and quantify any process-related impurities, degradation products, and stereoisomers.

Common synthetic routes for N-alkylated phenethylamines, such as the N-alkylation of phenethylamine with alcohols, can introduce specific impurities.[3] These may include unreacted starting materials (phenethylamine, butanol), over-alkylated products, and other by-products. Forced degradation studies, which involve subjecting the compound to stress conditions like acid, base, oxidation, and heat, are also crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[4][5][6][7][8]

This guide will compare three principal chromatographic techniques for the purity assessment of N-butylphenethylamine:

  • High-Performance Liquid Chromatography (HPLC) for achiral purity and impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities.

  • Chiral Chromatography for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Achiral Purity

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary choice for the purity assessment of many pharmaceuticals.[9]

The "Why" Behind the Method: Causality in HPLC Method Development

The choice of an HPLC method is dictated by the physicochemical properties of N-butylphenethylamine and its potential impurities. A reversed-phase method is typically the first choice for molecules of moderate polarity like N-butylphenethylamine. The non-polar stationary phase (e.g., C18) interacts with the analyte, and a polar mobile phase is used for elution. The key to a successful separation lies in optimizing the mobile phase composition and pH to achieve adequate resolution between the main peak and any impurity peaks.

Forced degradation studies are instrumental in developing a stability-indicating HPLC method. By intentionally degrading the sample, we can ensure that the degradation products are well-separated from the main peak, proving the method's specificity.[7]

Experimental Protocol: A Self-Validating RP-HPLC Method

This protocol describes a robust isocratic reversed-phase HPLC method for the purity assessment of N-butylphenethylamine.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v). The mobile phase composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the N-butylphenethylamine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor, theoretical plates, and repeatability of injections, as outlined in pharmacopoeial general chapters such as USP <621>.

Data Presentation: Expected Performance
ParameterTypical ValueRationale
Retention Time (N-butylphenethylamine)5-10 minAllows for good separation from early-eluting impurities without excessively long run times.
Resolution (between main peak and closest impurity)> 2.0Ensures accurate quantification of impurities.
Tailing Factor< 1.5Indicates good peak shape and minimizes co-elution.
Limit of Detection (LOD)~0.01%Sufficiently sensitive to detect trace impurities.
Limit of Quantification (LOQ)~0.03%Allows for accurate measurement of low-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] It is particularly useful for identifying unknown impurities that may not be readily detectable by HPLC-UV.

The "Why" Behind the Method: Leveraging Volatility and Mass Spectra

GC is well-suited for the analysis of phenethylamine derivatives, which are often sufficiently volatile or can be made so through derivatization.[11] The coupling of GC with a mass spectrometer provides a high degree of specificity, allowing for the tentative identification of unknown impurities based on their mass spectra. This is invaluable for impurity profiling and understanding the synthetic process.

Experimental Protocol: A Robust GC-MS Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Data acquisition and processing software with a mass spectral library

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Sample Preparation:

  • Dissolve the N-butylphenethylamine sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For certain impurities, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve volatility and chromatographic performance.

Data Presentation: Comparative Performance
TechniqueAdvantagesDisadvantagesBest Suited For
HPLC-UV - High precision and accuracy- Suitable for non-volatile impurities- Robust and widely available- Lower specificity for unknown identification- May not detect impurities without a chromophoreQuantitative purity analysis and routine quality control.
GC-MS - High specificity for identification- Excellent for volatile and semi-volatile impurities- Can identify co-eluting peaks with deconvolution- Not suitable for non-volatile or thermally labile compounds- May require derivatizationIdentification of unknown impurities and residual solvents.

Chiral Chromatography for Enantiomeric Purity

Many phenethylamine derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the assessment of enantiomeric purity is a critical aspect of quality control.[12]

The "Why" Behind the Method: Stereoselective Separations

The separation of enantiomers requires a chiral environment. This can be achieved either directly, by using a chiral stationary phase (CSP) in HPLC, or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[13]

  • Direct Chiral HPLC: This is often the preferred method due to its simplicity and the avoidance of potential kinetic resolution issues during derivatization. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds.

Experimental Protocol: Direct Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 90:10 (n-hexane:isopropanol) with 0.1% diethylamine. The mobile phase composition will require careful optimization.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the N-butylphenethylamine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_achiral Achiral Purity Assessment cluster_chiral Enantiomeric Purity Assessment HPLC RP-HPLC Analysis Purity Achiral Purity Report HPLC->Purity Quantification of Impurities GCMS GC-MS Analysis Identification Impurity Identification Report GCMS->Identification Identification of Volatile Impurities Chiral_HPLC Chiral HPLC Analysis Enantiomeric_Ratio Enantiomeric Purity Report Chiral_HPLC->Enantiomeric_Ratio Determination of Enantiomeric Ratio Sample N-butylphenethylamine Sample Sample->HPLC Sample->GCMS Sample->Chiral_HPLC

Caption: Workflow for the comprehensive chromatographic purity assessment of N-butylphenethylamine.

Conclusion: An Integrated Approach to Purity Assessment

A comprehensive purity assessment of N-butylphenethylamine requires a multi-faceted approach that leverages the strengths of different chromatographic techniques.

  • RP-HPLC serves as the workhorse for routine purity testing and quantification of known and unknown impurities.

  • GC-MS is an indispensable tool for the identification of volatile and semi-volatile impurities, providing crucial information for process optimization and safety assessment.

  • Chiral Chromatography is essential for ensuring the stereochemical purity of the final product, which is critical for its pharmacological activity and safety.

By integrating these techniques, researchers and drug developers can build a comprehensive understanding of the purity profile of N-butylphenethylamine, ensuring the quality, safety, and efficacy of this important class of compounds.

References

  • ACS Publications. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

  • PubMed. (n.d.). N-Alkylation of phenethylamine and tryptamine. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • PubMed Central. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. [Link]

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  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. [Link]

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  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]

  • PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Butyl(2-phenylethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. Handling amine compounds like Butyl(2-phenylethyl)amine (CAS No. 25528-25-2) requires a robust understanding of their properties to ensure safe handling from acquisition to disposal. This guide provides a direct, field-tested framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the handler and the environment.

Core Hazard Profile & Essential Protective Measures

Understanding the "why" behind a protocol begins with the inherent hazards of the material. This compound, as a substituted phenylethylamine, shares characteristics with other corrosive and toxic amines. Its primary risks include severe skin burns, eye damage, and toxicity if ingested.[1] Therefore, all handling and disposal procedures are predicated on preventing direct contact and environmental release.

Summary of Chemical Hazards

The following table summarizes the critical hazard information, extrapolated from data on closely related phenylethylamines. This data must be consulted before any handling.

PropertyValue & DescriptionSource(s)
GHS Classification Acute Toxicity, Oral (Category 3); Skin Corrosion (Category 1A); Serious Eye Damage (Category 1); Harmful to Aquatic Life (Category 3); Combustible Liquid.[1][2]
Hazard Statements H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life. H227: Combustible liquid.[1][2]
Signal Word Danger[1]
Incompatibilities Strong oxidizing agents. Contact can lead to vigorous, potentially explosive reactions.[3]
Primary Routes of Exposure Inhalation, Ingestion, Skin/Eye Contact.[4]
Environmental Fate Do not allow to enter drains or waterways. The substance is harmful to aquatic organisms.[1][2][5]
Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The goal is to create an impermeable barrier between you and the chemical.

  • Hand Protection: Use Butyl rubber gloves for any task involving potential direct contact or immersion.[6] Butyl rubber offers excellent resistance to corrosive amines and various organic compounds. For incidental splash contact only, nitrile gloves may be used, but they must be removed and disposed of immediately upon contamination.[7][8] Always inspect gloves for integrity before use.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities (>100 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.[1][3]

  • Body Protection: A chemically resistant lab coat is mandatory. For tasks with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation.[3] If work outside a fume hood is unavoidable and exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3]

Waste Management: Segregation and Containment

Proper disposal begins with correct segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process, increasing both risk and cost.

The Causality of Segregation: this compound is an organic base. Mixing it with acidic waste streams can cause a violent exothermic neutralization reaction. Mixing it with incompatible materials like strong oxidizers can create a fire or explosion hazard.[3] Therefore, it must be collected in a dedicated waste container.

Container Specifications:

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard pictograms (e.g., Corrosive, Toxic).

  • Condition: Ensure the container is in good condition, with a tightly sealing cap.[9][10] Never fill a waste container beyond 90% capacity to allow for vapor expansion.[9]

Step-by-Step Disposal & Decontamination Protocols

Follow these validated protocols to manage waste generation, spills, and container decontamination safely.

Protocol 3.1: Disposal of Unused or Contaminated this compound

This protocol applies to the routine disposal of the neat chemical or solutions where it is the primary hazardous component.

  • Work Area Preparation: Ensure you are working within a designated hazardous waste accumulation area or inside a chemical fume hood.

  • PPE Verification: Don the complete, mandatory PPE as described in Section 1.2.

  • Waste Transfer: Using a clean funnel, carefully pour the waste this compound from your experimental container into the designated, properly labeled hazardous waste container.

  • Closure and Storage: Securely cap the waste container. Wipe the exterior of the container with a damp cloth or towel to remove any residual chemical, disposing of the wipe as hazardous waste. Store the container in a designated secondary containment bin away from incompatible materials.[3]

  • Documentation: Log the added waste volume in accordance with your institution's Environmental Health & Safety (EHS) procedures.

Protocol 3.2: Management of Small Spills (<100 mL)

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Remove Ignition Sources: If safe to do so, remove any open flames, hot surfaces, or sources of sparks from the area, as the material is combustible.[2][3]

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial chemical absorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material using spark-proof tools into a suitable, labeled container for disposal as hazardous waste.[3]

  • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work.

For spills larger than 100 mL, evacuate the immediate area and contact your institution's EHS or emergency response team immediately.

Protocol 3.3: Decontamination of "Empty" Containers

An "empty" container that held this compound is still considered hazardous waste due to residual material.

  • Initial Rinse (Rinsate Collection): In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., methanol or ethanol). Crucially, each rinse (rinsate) must be collected and transferred into your this compound hazardous waste container. [11] This step is vital because the rinsate is also hazardous.

  • Final Cleaning: After the triple rinse, the container can typically be washed with soap and water.

  • Container Disposal: A properly triple-rinsed container can often be disposed of in the normal trash or recycled, but you must confirm this with your local EHS guidelines.[11] Puncturing or defacing the empty container can prevent unauthorized reuse.[4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of this compound waste.

G start Waste Generation (this compound) is_spill Is it an accidental spill? start->is_spill spill_size Spill > 100mL? is_spill->spill_size Yes routine_waste Is it routine waste or container rinsate? is_spill->routine_waste No small_spill Follow Protocol 3.2: Small Spill Management spill_size->small_spill No large_spill Evacuate Area & Contact EHS Immediately spill_size->large_spill Yes collect_waste Follow Protocol 3.1 or 3.3: Collect in Labeled Hazardous Waste Container small_spill->collect_waste routine_waste->collect_waste Yes final_disposal Arrange for Pickup by Certified Waste Disposal Vendor (via Institutional EHS) collect_waste->final_disposal

Caption: Decision workflow for this compound waste management.

Regulatory Adherence: The Final Checkpoint

This guide provides a comprehensive framework, but it is not a substitute for legal regulations. All waste disposal activities must be conducted in strict accordance with local, state, and federal laws, such as those set by the Environmental Protection Agency (EPA) in the United States.[5] Always consult with and adhere to the specific protocols established by your institution's Environmental Health & Safety (EHS) department, as they will have procedures tailored to your location and facilities.[10]

References

  • Wits OER Videos. Waste Disposal in a chemistry lab.[Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs.[Link]

  • AMMEX. Gloves Chemical Resistance Chart.[Link]

  • Halifax Solid Waste. How do we dispose of hazardous materials?[Link]

  • Washington State Department of Health. School Science Safety | Disposal of Hazardous Waste.[Link]

  • OSHA. OSHA Glove Selection Chart.[Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.[Link]

  • Becker County. How to Dispose of Hazardous Waste Properly.[Link]

  • Ansell. Chemical Resistance Glove Chart.[Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]

  • Global Industrial. CHEMICAL GLOVE RESISTANCE GUIDE.[Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.